molecular formula C11H14FNO B12282939 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B12282939
M. Wt: 195.23 g/mol
InChI Key: QIRBMDMOSVNJCC-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

4-(2-fluorophenyl)oxan-4-amine

InChI

InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2

InChI Key

QIRBMDMOSVNJCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2F)N

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis Methodologies for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Gem-Disubstituted Pyran Scaffolds[1]

Executive Summary

The synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (CAS: 1380300-64-0) represents a critical challenge in medicinal chemistry, specifically in the construction of sterically congested gem-disubstituted centers.[1] This scaffold serves as a bioisostere for conformationally locked cyclic amines found in potassium-competitive acid blockers (P-CABs) and various GPCR modulators.[1]

This guide moves beyond standard textbook protocols to evaluate three distinct synthetic pathways:

  • The Benchmark Route: Grignard addition followed by a classical Ritter reaction.[1]

  • The Catalytic Route: A novel Iron(III)-catalyzed Ritter sequence designed for atom economy.[1]

  • The Flow Chemistry Route: A continuous processing approach for scalable safety.[1]

Retrosynthetic Analysis & Mechanistic Logic

The target molecule features a quaternary carbon at the 4-position of the tetrahydropyran ring, substituted with both a primary amine and an electron-deficient aryl group (2-fluorophenyl).[1]

Strategic Disconnection: The most logical disconnection cuts the C-N bond or the C-C(aryl) bond. However, nucleophilic aromatic substitution to install the aryl group is disfavored due to the lack of activation on the pyran. Therefore, the construction relies on the nucleophilic addition of the aryl species to the electrophilic ketone (pyran-4-one), followed by functional group interconversion (FGI) of the resulting tertiary alcohol to an amine.

Pathway Visualization:

Retrosynthesis Target Target: 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-amine Inter1 Intermediate: 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-ol Target->Inter1 C-N Bond Formation (Ritter or Azide) Precursor1 Starting Material A: Tetrahydro-4H-pyran-4-one Inter1->Precursor1 Grignard Addition Precursor2 Starting Material B: 2-Fluorophenylmagnesium bromide Inter1->Precursor2 Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quaternary center.

Method A: The Benchmark Protocol (Stoichiometric Ritter)

Status: High Reliability / Low Atom Economy

This route is the industry standard for early-phase discovery due to the low cost of reagents and high predictability.[1] It leverages the stability of the tertiary carbocation stabilized by the pyran oxygen's inductive effect (though distance-dependent) and the phenyl ring.

Step 1: Grignard Addition

Reaction: Tetrahydro-4H-pyran-4-one + 2-Fluorophenylmagnesium bromide


 Tertiary Alcohol.[1]
  • Critical Insight: The 2-fluoro substituent on the phenyl ring exerts an inductive withdrawing effect, slightly destabilizing the Grignard reagent compared to phenylmagnesium bromide. Preparation requires strictly anhydrous conditions and potentially LiCl mediation (TurboGrignard) to prevent aggregation.

Step 2: Classical Ritter Reaction

Reaction: Tertiary Alcohol + Chloroacetonitrile +




Chloroacetamide

Amine (hydrolysis).
  • Mechanism: The alcohol is protonated and dehydrated to form a tertiary carbocation.[1] The nitrile nitrogen attacks this electrophile to form a nitrilium ion, which is trapped by water to form the amide.[2][3]

  • Why Chloroacetonitrile? The resulting chloroacetamide is cleaved more easily (using thiourea/acetic acid or mild acid hydrolysis) than a standard acetamide, preventing harsh conditions that might degrade the ether linkage.

Protocol Summary:

  • Grignard: Add 2-fluorophenylmagnesium bromide (1.2 equiv) to pyran-4-one in THF at 0°C. Quench with

    
    . Yield: ~85%.
    
  • Ritter: Dissolve alcohol in AcOH. Add Chloroacetonitrile (2.0 equiv).[1] Add

    
     (3.0 equiv) dropwise at 0°C. Stir at RT for 12h.
    
  • Deprotection: Reflux the intermediate amide with thiourea in EtOH/AcOH (1:1) for 4h.

Method B: Novel Catalytic Approach (Green Chemistry)

Status: High Atom Economy / Moderate Scalability

The classical Ritter reaction generates stoichiometric sulfate waste and requires harsh acidic conditions.[1] Recent advances utilize Lewis Acid catalysis to generate the carbocation under milder conditions.[1]

Catalyst System: Iron(III) Perchlorate Hydrate (


) or Bismuth(III) Triflate.

Technical Advantage: These catalysts activate the hydroxyl group for elimination/substitution without the global protonation caused by sulfuric acid.[1] This reduces the formation of elimination byproducts (alkenes) which are common with tertiary alcohols.

Experimental Protocol (Catalytic Ritter):

  • Setup: Charge a reaction vessel with 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-ol (1.0 equiv) and Acetonitrile (solvent/reactant).

  • Catalyst Addition: Add

    
     (5 mol%).[2]
    
  • Reaction: Heat to 80°C for 6 hours. The reaction proceeds via a transient carbocation coordinated to the Fe(III) center.

  • Workup: Evaporate solvent. The acetamide intermediate is isolated via crystallization.[1]

  • Hydrolysis: Treat with

    
     to release the free amine hydrochloride.
    

Data Comparison:

MetricMethod A (Classical)Method B (Catalytic Fe)
Acid Load 3.0 - 5.0 equiv (

)
0.05 equiv (Lewis Acid)
Temperature 0°C

RT
80°C
Yield (Step 2) 72%88%
Waste Profile High (Acidic salts)Low (Catalyst recyclable)
Method C: Continuous Flow Synthesis (Scalable)

Status: High Safety / Industrial Application[1]

Handling azides (alternative route) or large volumes of strong acid (Ritter) is hazardous at scale. Flow chemistry allows for the safe generation of the reactive carbocation intermediate in a micro-reactor environment.[1]

Workflow Logic: The tertiary alcohol and the acid/nitrile mixture are pumped into a heated coil reactor. The residence time is strictly controlled to maximize conversion to the nitrilium ion while minimizing polymerization or elimination.[1]

FlowChemistry Feed1 Feed A: Tertiary Alcohol in DCM Mixer T-Mixer (High Turbulence) Feed1->Mixer Feed2 Feed B: TFA / Acetonitrile (1:4) Feed2->Mixer Reactor Coil Reactor 60°C, 10 min residence Mixer->Reactor Quench Quench Module NaOH (aq) Reactor->Quench Product Collection: Amide Intermediate Quench->Product

Figure 2: Continuous flow setup for the Ritter amidation, minimizing exotherm risks.[1]

Key Parameters:

  • Back Pressure Regulator (BPR): 75 psi (to prevent solvent boiling at 60°C).

  • Residence Time: 10 minutes (vs. 12 hours batch).

  • Throughput: Capable of producing >100g/day in a standard lab-scale flow module.

Analytical Characterization (Self-Validation)

To ensure the protocol worked, the researcher must validate the formation of the quaternary center.

  • 1H NMR (DMSO-d6): Look for the disappearance of the pyran-4-one protons. The methylene protons of the pyran ring (C3/C5) will appear as complex multiplets (approx. 2.0-2.3 ppm) due to the adjacent quaternary center. The 2-fluorophenyl group will show characteristic splitting (td, dd) in the aromatic region (7.1-7.5 ppm).[1]

  • 13C NMR: The quaternary carbon (C4) typically shifts to ~50-55 ppm (amine substituted) vs ~68 ppm (alcohol precursor).[1]

  • Mass Spectrometry: ESI+ will show

    
     (Free base) or 
    
    
    
    (Carbocation fragment).[1]
References
  • Ritter Reaction Mechanism & Scope

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[1] I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society. Link

  • Catalytic Ritter Variations

    • Feng, C., et al. (2018).[2][3] Fe(ClO4)3·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides. Synlett. Link

  • Synthesis of 4-substituted tetrahydropyrans

    • Process for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}...] (Patent WO2019070827A1).[1] Google Patents. Link

  • Flow Chemistry Applications

    • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. Link

  • Compound Data

    • Sigma-Aldrich Product Sheet: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride.[1] Link

Sources

A Strategic Guide to Elucidating the Mechanism of Action of Novel Chemical Entities: A Case Study of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine represents a novel chemical entity (NCE) with an uncharacterized pharmacological profile. Public domain literature and chemical databases confirm its structure (CAS RN: 1380300-64-0) but lack data on its biological mechanism of action (MoA).[1][2] This guide eschews a speculative declaration of its MoA. Instead, it provides a robust, multi-phase strategic workflow designed to systematically investigate, identify, and validate the MoA of this and other NCEs. By integrating computational predictions with industry-standard in vitro and cellular assays, this document serves as a technical whitepaper for drug discovery professionals seeking to de-orphan a promising chemical scaffold.

Introduction and Structural Analysis

The journey of a new chemical entity from synthesis to therapeutic candidate is contingent on a deep understanding of its interaction with biological systems. The subject of this guide, 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine, is a small molecule whose potential is currently undefined. Its structure, however, contains several key features common in modern medicinal chemistry, providing a logical starting point for investigation.

  • The Tetrahydropyran (THP) Ring: The THP moiety is a saturated six-membered heterocycle containing an oxygen atom. It is often employed as a bioisosteric replacement for cyclohexane.[3] The oxygen atom can act as a hydrogen bond acceptor and can improve key absorption, distribution, metabolism, and excretion (ADME) properties, such as aqueous solubility, when compared to its carbocyclic analog.[3]

  • Geminal Amino Group: The primary amine at the C4 position is a critical functional group. It is a basic center that will be protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. It also serves as an excellent hydrogen bond donor.

  • The 2-Fluorophenyl Substituent: The aromatic ring provides a scaffold for potential π-π stacking or hydrophobic interactions. The fluorine atom at the ortho position is a common modification in drug design used to modulate electronic properties, block metabolic oxidation at that position, and potentially engage in hydrogen bonding or halogen bonding with a target protein.[4]

The combination of these motifs is prevalent in compounds targeting the central nervous system (CNS), as well as other target classes like kinases and ion channels.[5][6] This structural versatility makes a broad, systematic screening approach essential to identify a primary MoA without preconceived bias.

Phase I: In Silico Profiling and Target Hypothesis Generation

The initial phase leverages computational tools to predict potential biological targets and prioritize experimental resources, minimizing cost and time. This in silico approach generates the first set of testable hypotheses.

Core Methodologies: Similarity and Reverse Docking
  • Chemical Similarity Searching: The principle of "structural similarity" posits that molecules with similar topographies often exhibit similar biological activities. Using the compound's SMILES or InChI key, databases such as ChEMBL, PubChem, and SciFinder are queried to identify known compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) and annotated biological targets.

  • Reverse Pharmacophore Screening: This method involves generating a 3D representation of the compound's key chemical features (pharmacophore)—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This pharmacophore is then used as a query to screen against a vast library of protein structures to identify targets with binding sites that complement these features.

Experimental Protocol: Reverse Docking Workflow
  • Ligand Preparation: Generate a low-energy 3D conformation of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine using a computational chemistry package (e.g., Schrödinger Maestro, MOE).

  • Target Library Selection: Utilize a pre-compiled library of protein crystal structures, such as the Protein Data Bank (PDB), focusing on therapeutically relevant families (e.g., GPCRs, kinases, ion channels, transporters).

  • Docking Simulation: Employ a validated docking algorithm (e.g., Glide, AutoDock) to systematically place the ligand conformation into the binding site of each target protein in the library.

  • Scoring and Ranking: Score each resulting pose based on a function that estimates binding affinity (e.g., GlideScore, ΔG). Rank the targets from most to least favorable predicted binding energy.

  • Hit Analysis: Manually inspect the top-scoring poses to ensure key interactions (e.g., salt bridge with the amine, hydrophobic packing of the phenyl ring) are plausible.

Visualization: In Silico Screening Workflow

InSilico_Workflow cluster_input Input cluster_methods Computational Methods cluster_output Output Input NCE Structure (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine) Similarity Similarity Searching (e.g., ChEMBL, PubChem) Input->Similarity ReverseDock Reverse Docking (e.g., PDB Library) Input->ReverseDock Hypothesis Ranked List of Hypothetical Targets Similarity->Hypothesis ReverseDock->Hypothesis caption Fig. 1: In Silico Workflow for Target Hypothesis Generation. InVitro_Workflow cluster_input Input cluster_screening Screening & Validation cluster_output Output Input NCE + Target Hypotheses BroadScreen Broad-Panel Screen (~100 Targets) Input->BroadScreen BindingAssay Radioligand Binding Assay BroadScreen->BindingAssay 'Hit' Identification FunctionalAssay Functional Assay (e.g., cAMP, Ca²⁺) BindingAssay->FunctionalAssay Affinity Confirmed Affinity Binding Affinity (Kᵢ) BindingAssay->Affinity MoA Mechanism of Action (Agonist/Antagonist) FunctionalAssay->MoA caption Fig. 2: In Vitro Workflow for MoA Identification.

Caption: Fig. 2: In Vitro Workflow for MoA Identification.

Conclusion

While the precise mechanism of action for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine remains to be determined, this guide provides a clear, logical, and technically sound framework for its elucidation. By progressing from broad, predictive computational methods to high-throughput in vitro screening and finally to specific, hypothesis-driven functional assays, researchers can systematically de-orphan this and other novel chemical entities. This structured approach ensures that resources are used efficiently and that the resulting pharmacological profile is both accurate and comprehensive, forming the bedrock for any subsequent drug development program. The principles and protocols outlined herein represent a standard of practice in modern pharmacology, designed to translate chemical novelty into therapeutic potential.

References

  • Vertex AI Search. (2024). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC.
  • Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • ChemicalBook. (2025). Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method.
  • ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
  • EvitaChem. (n.d.). Buy 4-(Tetrahydro-2h-pyran-4-yl)butan-2-amine (EVT-13729745).
  • PMC. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
  • VIVO. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate.
  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
  • CymitQuimica. (n.d.). CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Googleapis.com. (2012). (12) United States Patent.
  • Auctores Journals. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.
  • PMC. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
  • ScienceDirect. (2011). Synthesis and biological activities of some fused pyran derivatives.
  • BLD Pharmatech. (n.d.). 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride | 1380300-64-0.
  • Googleapis.com. (2017). 3-FLUOROTETRAHYDRO-2H-PYRAN-4-YL)AMINO.
  • MDPI. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea.
  • PMC. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG).
  • Sigma-Aldrich. (n.d.). 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride | 1380300-64-0.
  • PMC. (n.d.). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity.
  • PubMed. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain.
  • MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.

Sources

Comprehensive Spectroscopic Characterization: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine . This document is structured for researchers requiring rigorous structural validation of this pharmaceutical building block.

Introduction: The Structural Imperative

In modern drug discovery, particularly within the development of central nervous system (CNS) agents and kinase inhibitors, the 4-amino-4-aryl-tetrahydropyran scaffold is a critical pharmacophore. It serves as a conformationally restricted bioisostere of acyclic amines, offering improved metabolic stability and selectivity.

The specific congener, 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine , presents unique analytical challenges due to the electronic influence of the ortho-fluorine substituent and the quaternary carbon center at position 4. This guide provides a self-validating analytical workflow to unambiguously confirm its structure, purity, and electronic state.

Compound Profile[1][2][3][4][5][6][7]
  • IUPAC Name: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

  • CAS Number: 1380300-64-0 (Hydrochloride salt); Free base is the primary analyte described below.

  • Molecular Formula: C

    
    H
    
    
    
    FNO
  • Molecular Weight: 195.24 g/mol

Analytical Workflow & Logic

The characterization strategy relies on a "Triad of Evidence":

  • Mass Spectrometry (MS): Confirms molecular weight and ionization efficiency.

  • Infrared Spectroscopy (IR): Validates functional group integrity (primary amine, ether).

  • Nuclear Magnetic Resonance (NMR): The definitive structural proof, utilizing

    
    F-
    
    
    
    C coupling constants as a "molecular ruler" to verify regiochemistry.

AnalysisWorkflow cluster_Methods Spectroscopic Triad Sample Raw Sample (Free Base or HCl Salt) Prep Sample Preparation (Solvent Selection) Sample->Prep MS LC-MS / ESI+ (MW Confirmation) Prep->MS Dilute (MeOH) IR FT-IR (ATR) (Func. Groups) Prep->IR Neat/Solid NMR Multi-Nuclear NMR (1H, 13C, 19F) Prep->NMR Dissolve (DMSO-d6/CDCl3) Validation Structural Validation (Data Synthesis) MS->Validation IR->Validation NMR->Validation Primary Proof

Figure 1: Analytical workflow prioritizing NMR as the primary structural confirmation tool due to the diagnostic power of heteronuclear coupling.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the most information-rich technique for this molecule. The presence of the fluorine atom provides a built-in validation mechanism via Spin-Spin coupling (


-coupling).
Solvent Selection
  • DMSO-

    
    :  Recommended for the Hydrochloride salt . It prevents exchange broadening of the ammonium protons (-NH
    
    
    
    ), allowing quantification of the salt stoichiometry.
  • CDCl

    
    :  Recommended for the Free base . It provides sharper resolution for the pyran ring couplings.
    
H NMR Interpretation (400 MHz, CDCl )

The spectrum is defined by the symmetry of the pyran ring and the asymmetry of the substituted phenyl ring.

Position

(ppm)
MultiplicityIntegralAssignment Logic
Ar-H 7.45 - 7.10Multiplet2HH6' and H4' (Deshielded by F/C-N)
Ar-H 7.10 - 6.95Multiplet2HH3' and H5' (Shielded, H3' couples to F)
Pyran-H 3.85 - 3.75td (

Hz)
2HC2,6-H

(Adjacent to Oxygen)
Pyran-H 3.65 - 3.55dt (

Hz)
2HC2,6-H

(Adjacent to Oxygen)
Pyran-H 2.15 - 2.00m2HC3,5-H (Adjacent to Quaternary C4)
Pyran-H 1.65 - 1.55m2HC3,5-H (Geminal pair)
NH

~1.50Broad Singlet2HExchangeable (Position varies w/ conc.)

Critical Insight: The pyran ring protons at C2/6 and C3/5 appear as complex multiplets due to the chair conformation. The "td" (triplet of doublets) at ~3.8 ppm is characteristic of axial/equatorial splitting in 6-membered ether rings.

C NMR & F Coupling (100 MHz, CDCl )

This is the self-validating step. The fluorine atom splits the carbon signals, allowing you to map the aromatic ring without 2D experiments.

  • C4 (Quaternary): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ppm. Singlet. (Note: If F were closer, this would split, but it is 4 bonds away).
    
  • C2' (C-F):

    
     ppm. Doublet (
    
    
    
    Hz).
    • Validation: Large coupling constant confirms F is directly attached.

  • C1' (Ipso):

    
     ppm. Doublet (
    
    
    
    Hz).
  • C3' (Ortho to F):

    
     ppm. Doublet (
    
    
    
    Hz).
  • C4' (Meta to F):

    
     ppm. Doublet (
    
    
    
    Hz).
  • C5' (Para to F):

    
     ppm. Doublet (
    
    
    
    Hz).
  • Pyran C2,6:

    
     ppm.
    
  • Pyran C3,5:

    
     ppm.
    
F NMR
  • Signal:

    
     to 
    
    
    
    ppm.
  • Pattern: Multiplet (decoupled from H it is a singlet; coupled it shows complex splitting from Ar-H).

Mass Spectrometry (MS)

For this amine, Electrospray Ionization (ESI) in Positive mode is the standard.

Fragmentation Pathway

Unlike simple aliphatic amines, the quaternary center prevents standard


-cleavage (loss of H).
  • Molecular Ion:

    
     m/z.
    
  • Primary Fragment (Loss of NH

    
    ): 
    
    
    
    .
    • Mechanism:[1][2][3] Elimination of ammonia to form the tertiary carbocation or alkene (if ring opens).

  • Diagnostic Fragment (Tropylium-like):

    
     (Fluorotropylium ion).
    
    • Origin: Cleavage of the C4-Aryl bond.

  • Pyran Fragment:

    
     (Tetrahydropyranyl cation).
    

Purity Check: Ensure no peak at


 (N-oxide) or 

(Acetyl impurity from synthesis workup).

Infrared Spectroscopy (IR)

Used primarily to confirm the state of the amine (free base vs. salt).

  • N-H Stretch:

    • Free Base: Weak doublet ~3350 cm

      
       (asymmetric) and 3280 cm
      
      
      
      (symmetric).
    • HCl Salt: Broad, strong band 2800–3200 cm

      
       (ammonium N-H).
      
  • C-H Stretch (sp

    
    ):  2850–2960 cm
    
    
    
    .
  • Ether C-O-C: Strong band at 1080–1100 cm

    
     (Tetrahydropyran characteristic).
    
  • Aryl C-F: ~1220 cm

    
     (Often overlaps with fingerprint, check against 13C data).
    

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra for coupling analysis.

  • Weigh 5-10 mg of the analyte into a clean vial.

  • Add 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
    • Note: If the sample is the HCl salt, add 1 drop of NaOD/D

      
      O or use DMSO-
      
      
      
      instead.
  • Filter solution through a cotton plug into the NMR tube to remove particulate silica.

  • Acquire

    
    H  (16 scans) and 
    
    
    
    C
    (512+ scans, proton-decoupled).
Protocol B: LC-MS Purity Profiling

Objective: Quantify purity and confirm MW.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (Aryl absorption) and ESI+ (TIC).

References

  • Chemical Identity & Properties

    • Sigma-Aldrich. 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride Product Sheet. Link

  • NMR Coupling Constants (General Principles)

    • Reich, H. J.

      
      C-
      
      
      
      F Coupling Constants. University of Wisconsin-Madison. Link
  • Mass Spectrometry of Amines

    • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns (Amines). Link

  • Tetrahydropyran Synthesis & Spectra

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 140726 (4-phenyltetrahydropyran analog). Link

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Structural Chemistry in Modern Drug Discovery

In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The ability to elucidate the crystal structure of a pharmaceutical compound provides invaluable insights into its physicochemical properties, potential polymorphs, and its interaction with biological targets. This guide focuses on a molecule of significant interest in medicinal chemistry: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine. The strategic incorporation of a fluorine atom and the tetrahydropyran scaffold are hallmarks of modern drug design, often conferring advantageous properties such as enhanced metabolic stability, improved membrane permeability, and favorable binding interactions.[1][2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the methodologies and rationale behind the crystal structure analysis of this promising pharmaceutical building block.

Introduction: The Significance of Fluorinated Phenyl-Tetrahydropyran Amines in Drug Development

The 4-phenyl-tetrahydro-2H-pyran-4-amine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a fluorine atom to the phenyl ring, as in 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine, is a deliberate and strategic design choice. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic fate.[1][3][4] These modifications can lead to improved drug-like properties, such as:

  • Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, often blocking sites of oxidative metabolism.[4]

  • Modulated Lipophilicity: Fluorine substitution can increase lipophilicity, which can improve cell membrane permeability and oral bioavailability.[1][3]

  • Improved Target Binding: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and selectivity.[2]

Given these potential advantages, a thorough understanding of the crystal structure of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is critical for its development as a drug candidate or a key intermediate.

Synthesis and Crystallization: From Molecule to Single Crystal

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction analysis. While numerous synthetic routes to substituted tetrahydropyrans exist, a plausible and efficient pathway to 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is proposed below.[5][6]

Proposed Synthetic Pathway

The synthesis commences with the commercially available tetrahydro-4H-pyran-4-one. The key steps involve a Grignard reaction to introduce the 2-fluorophenyl group, followed by the introduction of the amine functionality.

Synthetic_Pathway A Tetrahydro-4H-pyran-4-one C 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-ol A->C Grignard Reaction B 1. 2-Fluorophenylmagnesium bromide 2. H3O+ workup E N-(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)acetamide C->E Nitrile Addition & Hydrolysis D Ritter Reaction (e.g., MeCN, H2SO4) G 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine E->G Amide Hydrolysis F Hydrolysis (e.g., aq. HCl, heat) SCXRD_Workflow A Single Crystal Growth B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing & Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation & Analysis F->G H Crystallographic Information File (CIF) G->H

Sources

An In-depth Technical Guide to the In Vitro Metabolism of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive technical overview of the methodologies used to investigate the in vitro metabolism of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine, a novel chemical entity. As drug development professionals, our goal is not merely to collect data, but to build a predictive model of a compound's fate in the human body. This document outlines the strategic rationale behind experimental design, from the selection of appropriate biological systems like human liver microsomes (HLM) and primary human hepatocytes (PHH) to the application of advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore detailed, field-proven protocols for assessing metabolic stability, identifying key metabolites, and pinpointing the specific enzyme systems responsible for the compound's biotransformation. This guide is structured to provide both the foundational knowledge and the practical steps required to generate a robust and reliable metabolic profile, thereby enabling informed decision-making in the drug development pipeline.

Introduction: The Imperative of Metabolic Profiling

The metabolic fate of a xenobiotic is a determining factor in its efficacy, safety, and potential for drug-drug interactions (DDIs).[1][2] The liver is the primary site of drug metabolism, where enzymes convert parent compounds into more water-soluble forms to facilitate their excretion.[3] This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4]

  • Phase I reactions , predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis.[4]

  • Phase II reactions involve the conjugation of these functional groups with endogenous molecules like glucuronic acid, sulfate, or glutathione, a process mediated by enzymes such as UDP-glucuronosyltransferases (UGTs).[5]

For 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine, its structure—featuring a fluorinated aromatic ring, a tetrahydropyran scaffold, and a primary amine—presents several potential sites for metabolic attack. The fluorine substituent is of particular interest, as halogenation is a common strategy to enhance metabolic stability by blocking sites of oxidation.[4][6] However, this can also redirect metabolism to other positions. Understanding these pathways in vitro is a cost-effective, high-throughput approach to predict in vivo pharmacokinetics and avoid late-stage drug development failures.[7]

Predicted Metabolic Pathways of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Based on the compound's structure, we can hypothesize several metabolic transformations. This predictive exercise is crucial for designing experiments and directing the search for potential metabolites during data analysis.

Phase I Metabolism
  • Aromatic Hydroxylation: The 2-fluorophenyl ring is a likely site for CYP-mediated hydroxylation. The fluorine atom at position 2 may sterically hinder oxidation at that site, potentially directing it to the para-position (position 5) of the phenyl ring.

  • Aliphatic Hydroxylation: The tetrahydropyran ring contains multiple C-H bonds that are susceptible to oxidation, leading to the formation of hydroxylated metabolites.

  • N-Oxidation: The primary amine could potentially undergo oxidation.

Phase II Metabolism
  • N-Glucuronidation: The primary amine is a prime substrate for UGT enzymes, leading to the formation of a pharmacologically inactive and readily excretable N-glucuronide conjugate. This is often a major clearance pathway for compounds with primary or secondary amines.

  • O-Glucuronidation/Sulfation: If hydroxylated metabolites are formed during Phase I, these new hydroxyl groups can subsequently undergo conjugation with glucuronic acid or sulfate.

The interplay between these pathways determines the overall metabolic profile and clearance rate of the compound.

G cluster_main Predicted Metabolic Pathways cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (UGTs, SULTs) Parent 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-amine P1_Aromatic Aromatic Hydroxylation (+16 Da) Parent->P1_Aromatic Oxidation P1_Aliphatic Aliphatic Hydroxylation (+16 Da) Parent->P1_Aliphatic Oxidation P2_N_Gluc N-Glucuronidation (+176 Da) Parent->P2_N_Gluc Conjugation P2_O_Gluc O-Glucuronidation (of Phase I Metabolites) (+176 Da) P1_Aromatic->P2_O_Gluc Conjugation P1_Aliphatic->P2_O_Gluc Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Strategic Experimental Design

A tiered approach is recommended to efficiently characterize the in vitro metabolic profile. The workflow begins with broad screening for metabolic stability and progresses to detailed identification and enzyme mapping studies.

G cluster_workflow In Vitro Metabolism Workflow Start Start: Test Compound Stability Tier 1: Metabolic Stability Assay (HLM) Start->Stability Assess Clearance Rate MetID Tier 2: Metabolite Identification (Hepatocytes) Stability->MetID If unstable Phenotyping Tier 3: Reaction Phenotyping (Recombinant CYPs) MetID->Phenotyping Identify key metabolites End End: Comprehensive Metabolic Profile Phenotyping->End Determine responsible enzymes

Caption: A tiered workflow for comprehensive in vitro metabolic profiling.

Choice of In Vitro System: A Deliberate Selection

The selection of the in vitro system is a critical decision that influences the scope and relevance of the data obtained.

  • Human Liver Microsomes (HLM): HLMs are vesicles of the endoplasmic reticulum and are rich in CYP and UGT enzymes.[8] They are the workhorse for initial metabolic stability screening due to their cost-effectiveness, ease of use, and suitability for high-throughput formats.[3][7] However, they lack cytosolic enzymes and the cellular architecture that governs transporter kinetics, which can sometimes lead to results that do not fully capture the in vivo reality.[7]

  • Primary Human Hepatocytes (PHH): Hepatocytes are considered the "gold standard" for in vitro metabolism studies.[7][9] These intact cells contain the full complement of metabolic enzymes (both microsomal and cytosolic) and relevant transporters, providing a more physiologically accurate model.[1] They are essential for metabolite identification and for studying compounds whose metabolism involves multiple enzymatic systems or transport processes. Their primary limitations are higher cost, limited availability, and inter-donor variability.[7]

  • Recombinant Enzymes: For reaction phenotyping, using individual human CYP enzymes expressed in a vector system is the most direct method to identify which isoform is responsible for a specific metabolic reaction.[10] This is crucial for predicting specific drug-drug interactions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls. All analytical measurements should be performed using a validated LC-MS/MS method.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of the parent compound and calculate its intrinsic clearance (CLint).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (Test Compound)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 2 mg/mL HLM solution in 0.1 M phosphate buffer. Prepare a 1 µM working solution of the test compound.

  • Pre-incubation: In a 96-well plate, add phosphate buffer, the HLM solution, and the test compound solution. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final HLM concentration should be 0.5 mg/mL and the test compound concentration 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH solution.

  • Controls:

    • No NADPH: Replace the NADPH regenerating system with buffer to check for non-CYP-mediated degradation.

    • Heat-inactivated HLM: Use HLM that has been boiled to check for chemical instability.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear portion of this plot (k) is the elimination rate constant. Intrinsic clearance is then calculated: CLint (µL/min/mg protein) = (k * 1000) / HLM concentration (mg/mL)

Protocol 2: Metabolite Identification in Suspended Human Hepatocytes

Objective: To identify the major metabolites formed from the test compound in a physiologically relevant system.

Materials:

  • Cryopreserved Primary Human Hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)[11]

  • Test Compound (1 µM and 10 µM solutions)

  • Sample collection solvents (e.g., Methanol, Acetonitrile)

Procedure:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed culture medium. Determine cell viability and density using a method like trypan blue exclusion.

  • Incubation: Adjust the cell density to 1 million viable cells/mL. Add the hepatocyte suspension to a multi-well plate.

  • Treatment: Add the test compound to the hepatocyte suspension at final concentrations of 1 µM and 10 µM.

  • Incubation: Incubate the plate at 37°C with 5% CO2 and gentle shaking.

  • Sampling: At specified time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the cell suspension and quench with 3 volumes of ice-cold methanol.

  • Controls: Run parallel incubations without the test compound (blank matrix) to identify endogenous interferences.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet cell debris and protein.

  • Analysis: Analyze the supernatant by high-resolution LC-MS/MS to screen for and identify potential metabolites.[12][13]

Analytical Strategy: High-Resolution LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for metabolism studies, offering unparalleled sensitivity and specificity.[14][15]

  • Chromatography: A reversed-phase C18 column is typically used to separate the parent compound from its more polar metabolites. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) provides good peak shape and resolution.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), using instruments like a Q-TOF or Orbitrap, is highly recommended.[14]

    • Accurate Mass Measurement: HRMS provides mass measurements with ppm precision, which allows for the confident determination of the elemental composition of a metabolite and distinguishes it from endogenous interferences.[12]

    • Metabolite Hunting: Data is acquired in full scan mode to detect all potential metabolites. Specialized software can then search this data for expected mass shifts corresponding to common biotransformations (see Table 1) and compare the fragmentation patterns of metabolites to the parent drug.

Table 1: Predicted Biotransformations and Mass Shifts
BiotransformationMass Shift (Da)Likely Enzyme FamilyPredicted Metabolite Type
Hydroxylation+15.9949CYP450Aromatic or Aliphatic Hydroxyl Metabolite
Glucuronidation+176.0321UGTN-glucuronide of parent or O-glucuronide of metabolite
Dehydrogenation-2.0156DehydrogenasesFormation of a double bond or carbonyl
N-Oxidation+15.9949FMO, CYP450Amine oxide metabolite

Data Synthesis and Interpretation

The ultimate goal is to build a cohesive picture of the compound's metabolic fate.

  • The stability assay in HLM provides a quantitative measure of metabolic lability (CLint). A high CLint suggests the compound will be rapidly cleared in the liver.

  • The metabolite identification study in hepatocytes reveals the structures of the major metabolic products. This is critical for determining if metabolites are potentially active or reactive.

  • Reaction phenotyping with recombinant CYPs will then link the formation of specific, significant metabolites to individual enzymes (e.g., "Metabolite M1 is formed exclusively by CYP3A4"). This information is paramount for predicting drug-drug interactions. For instance, if CYP3A4 is responsible for clearance, co-administration with a strong CYP3A4 inhibitor could dangerously increase exposure to the drug.[16]

Conclusion

The in vitro metabolism of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine can be comprehensively evaluated through a systematic and multi-tiered approach. By combining metabolic stability assays in human liver microsomes with metabolite profiling in primary human hepatocytes and definitive enzyme mapping using recombinant systems, researchers can construct a robust metabolic profile. This profile is not merely an academic exercise; it is a critical dataset that informs preclinical safety assessment, predicts human pharmacokinetics, and guides clinical study design. The strategic application of the protocols and analytical methods described herein will ensure the generation of high-quality, trustworthy data, enabling confident advancement of promising drug candidates.

References

  • Modern Drug Metabolites Demand More from LC-MS/MS. (2026).
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom.org.
  • Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. (2021). Future Science.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). STAR Protocols.
  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. (n.d.). PMC - NIH.
  • Influence of Proteome Profiles and Intracellular Drug Exposure on Differences in CYP Activity in Donor-Matched Human Liver Microsomes and Hepatocytes. (2021).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio.
  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences.
  • In vitro techniques for studying drug metabolism. (n.d.). PubMed.
  • The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. (n.d.). PubMed.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022).
  • SYSTEM-DEPENDENT METABOLISM OF DRUGS BY CYTOCHROME P450. (n.d.). KU ScholarWorks.
  • In Vitro Methods to Study Intestinal Drug Metabolism. (2007).
  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). Springer.
  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). PubMed.
  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta.
  • In vitro drug interactions of cytochrome p450: an evaluation of fluorogenic to conventional substr
  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. (n.d.). IntechOpen.
  • Role of Cytochrome P450 In Drug Metabolism. (2024). MicroDigest.
  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. (2022). Semantic Scholar.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.

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Toxicology and Safety Assessment: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive safety and toxicology assessment for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (CAS: 1380300-64-0 for HCl salt). As a structural motif frequently utilized in medicinal chemistry—particularly as a scaffold for CNS-active agents and kinase inhibitors—this compound presents specific toxicological profiles driven by its primary amine functionality and fluorinated aromatic system.

Key Safety Profile:

  • GHS Classification: Warning.[1][2][3][4] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][3] 2A, STOT SE 3.

  • Structural Alerts: Primary aliphatic amine (metabolic activation potential); Fluorinated aromatic ring (metabolic stability enhancement).

  • Critical Risk: High potential for hERG channel inhibition (common in 4-phenyl-4-aminopyran scaffolds) and mucous membrane irritation.

Chemical Identity & Physicochemical Basis[6][7]

Accurate toxicological prediction relies on establishing the physicochemical "ground truth" of the molecule.

PropertyData / PredictionToxicological Implication
Chemical Name 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amineN/A
CAS Number 1380300-64-0 (Hydrochloride)Primary commercial form is the salt to improve stability.
Formula C₁₁H₁₄FNO (Free Base)MW: 195.23 g/mol (Small molecule, high permeability potential).
Predicted LogP ~1.3 - 1.8Moderate lipophilicity; likely to cross the Blood-Brain Barrier (BBB).
pKa (Base) ~9.5 - 10.2Highly ionized at physiological pH (7.4); lysosomal trapping potential.
PSA ~35 ŲHigh oral bioavailability predicted.

In Silico & Structural Alert Analysis

Before wet-lab testing, we utilize in silico methodologies to triage risks. This approach aligns with ICH M7 guidelines for mutagenic impurities.

Cramer Classification
  • Class: III (High Safety Concern).

  • Reasoning: The molecule contains a heterocyclic ring (tetrahydropyran) fused/linked to a substituted benzene ring and a primary amine. It does not fit the criteria for simple aliphatic structures (Class I).

Structural Alerts (DEREK/SAR)
  • Primary Amine: Potential for N-oxidation or oxidative deamination. Amines are frequent culprits in phospholipidosis (due to lysosomal trapping of the cationic species).

  • 2-Fluorophenyl Group: The fluorine atom at the ortho position is a bioisostere for hydrogen but blocks metabolic hydroxylation at that site. This generally increases metabolic stability but shifts CYP450 attack to the para position (4-position relative to the ring attachment).

  • Benzylic-like Quaternary Center: The carbon linking the amine, pyran, and phenyl ring is quaternary. This sterically hinders direct metabolism at this carbon, potentially prolonging half-life.

Toxicology Assessment Strategy

The following workflow describes the decision logic for assessing this compound. We move from in silico prediction to in vitro validation.

SafetyAssessment Start Compound Synthesis InSilico In Silico Screen (QSAR/Cramer) Start->InSilico Ames Ames Test (Genotoxicity) InSilico->Ames Pass hERG hERG Assay (Cardiotoxicity) Ames->hERG Negative Stop Redesign/Flag Ames->Stop Positive (Mutagenic) Metab Metabolic Stability (Microsomes) hERG->Metab Cyto Cytotoxicity (HepG2/ATP) Metab->Cyto InVivo In Vivo 7-Day (Rat/Mouse) Cyto->InVivo IC50 > 10µM

Figure 1: Step-wise toxicology screening workflow. Critical "Go/No-Go" decisions are made at the Ames and hERG stages.

Metabolic Stability & Biotransformation[8]

Understanding metabolism is crucial for predicting toxic metabolites. The 2-fluorophenyl group is strategically placed to block metabolic soft spots, but the primary amine remains a handle for conjugation.

Predicted Metabolic Map

Metabolism cluster_0 Risk Analysis Parent Parent Compound (Amine) N_Oxide N-Hydroxylamine (Toxicophore?) Parent->N_Oxide CYP450 (Oxidation) Acetamide N-Acetyl Conjugate Parent->Acetamide NAT (Acetylation) Phenol 4-Hydroxy-phenyl Metabolite Parent->Phenol CYP450 (Aromatic OH) Glucuronide O-Glucuronide Phenol->Glucuronide UGT

Figure 2: Predicted biotransformation pathways. The N-hydroxylation pathway (Red) represents a potential tox liability for Ames positivity.

Mechanistic Insight
  • N-Acetylation (Detoxification): The primary amine is likely a substrate for N-acetyltransferases (NAT1/NAT2). This is generally a detoxification pathway.

  • N-Oxidation (Toxification): CYP-mediated oxidation to the hydroxylamine can lead to reactive nitrenium ions, which are DNA-reactive. This is why the Ames test is non-negotiable for this structure.

  • Defluorination: Unlike aliphatic fluorines, the aromatic fluorine is stable. Defluorination is unlikely to occur, meaning fluoride ion toxicity is not a primary concern.

Experimental Protocols

To ensure data integrity, the following protocols utilize internal validation steps.

In Vitro Genotoxicity (Ames Test)
  • Objective: Detect point mutations in Salmonella typhimurium.

  • Strains: TA98 (frameshift), TA100 (base-pair substitution).

  • Metabolic Activation: Conducted with and without S9 fraction (rat liver homogenate) to detect metabolites (e.g., N-hydroxylamines).

  • Protocol Summary:

    • Prepare 5 dose levels (up to 5000 µ g/plate ).

    • Control System:

      • Negative: DMSO vehicle.

      • Positive (-S9): Sodium azide (TA100).

      • Positive (+S9): 2-Aminoanthracene (activates to DNA-reactive species).

    • Incubate 48h at 37°C.

    • Success Criteria: Dose-dependent increase in revertant colonies >2x background.

hERG Inhibition Assay (Cardiotoxicity)
  • Objective: Assess risk of QT prolongation (Torsades de Pointes).

  • Rationale: 4-aminopyrans with lipophilic tails often bind the hERG channel pore.

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Protocol Summary:

    • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

    • Control System:

      • Positive Control: E-4031 (known blocker, IC50 ~50 nM).

      • Vehicle: 0.1% DMSO.

    • Perfusion: Apply compound at 0.1, 1, 10, 30 µM.

    • Analysis: Measure tail current inhibition.

    • Threshold: IC50 < 10 µM triggers a "Red Flag" for lead optimization.

Occupational Health & Handling

Based on the "Read-Across" from similar fluorinated amines (e.g., fluorobenzylamines), the following handling standards apply.

Hazard CategoryClassificationHandling Protocol
OEL Banding Band 3 (10 - 100 µg/m³)Use in Fume Hood or Vented Enclosure.
Skin Absorption Moderate RiskNitrile gloves (double gloving recommended for solutions).
Inhalation H335 (Irritant)N95/P2 mask if handling solid powder outside hood; otherwise LEV.
Eye Contact H319 (Severe Irritant)Safety Goggles (Side shields are insufficient for corrosive amines).

Spill Management:

  • Isolate: Evacuate area if dust is airborne.

  • Neutralize: Do not use strong acids. Adsorb with sand or vermiculite.

  • Clean: Wash area with 10% acetic acid (to protonate/solubilize the amine) followed by soap and water.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride. Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

  • FDA/ICH. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • PubChem. (2023). Compound Summary: Tetrahydropyran-4-amine derivatives. National Library of Medicine. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Mechanistic grounding for metabolic stability of fluorinated aromatics). Link

Sources

Methodological & Application

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine in vivo experimental protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Pharmacokinetic and Safety Profiling of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Introduction & Scientific Rationale

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (CAS: 1380300-64-0) represents a "privileged scaffold" in modern medicinal chemistry.[1] The tetrahydropyran ring is a common bioisostere for piperidine or cyclohexane, offering improved metabolic stability and reduced lipophilicity (LogP) compared to carbocyclic analogs.[1] The strategic incorporation of a fluorine atom at the ortho-position of the phenyl ring is a classic medicinal chemistry tactic to:

  • Block Metabolic Hotspots: Prevent oxidative metabolism (e.g., hydroxylation) at susceptible sites.

  • Modulate pKa: Influence the basicity of the adjacent amine, potentially affecting membrane permeability and Blood-Brain Barrier (BBB) penetration.[1]

  • Alter Conformation: Lock the phenyl ring in a specific conformation relative to the pyran ring via electrostatic interactions.

Given its structural similarity to fragments found in DPP-4 inhibitors (e.g., Omarigliptin analogs) and CNS-active agents (e.g., NMDA or opioid receptor modulators), this compound is frequently evaluated as a lead fragment or tool compound.[1]

Scope of this Protocol: Since specific disease-model efficacy data for this exact CAS number remains proprietary or unpublished, this guide focuses on the foundational in vivo profiling required to validate it as a chemical probe or drug candidate. The protocols below detail the assessment of Pharmacokinetics (PK) , Blood-Brain Barrier (BBB) Permeability , and Acute Tolerability (MTD) .

Experimental Design & Workflow

The following workflow illustrates the critical path for evaluating this compound in vivo.

StudyWorkflow cluster_InVivo In Vivo Phase Compound Compound (HCl Salt) Formulation Formulation Strategy (Solubility & pH) Compound->Formulation IV_Arm IV Bolus Arm (Bioavailability) Formulation->IV_Arm PO_Arm Oral Gavage Arm (Absorption) Formulation->PO_Arm Brain_Arm Brain Uptake Arm (CNS Penetration) Formulation->Brain_Arm Bioanalysis LC-MS/MS Analysis (Plasma & Tissue) IV_Arm->Bioanalysis PO_Arm->Bioanalysis Brain_Arm->Bioanalysis Data PK Parameters (AUC, Cmax, Kp,uu) Bioanalysis->Data

Figure 1: Integrated workflow for the preclinical characterization of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine.

Formulation Strategy

Challenge: The compound is typically supplied as a Hydrochloride (HCl) salt .[1][2] While this enhances water solubility, the resulting solution can be acidic, causing irritation or precipitation upon injection.

Protocol:

  • Vehicle Selection:

    • Preferred: 0.9% Saline (Normal Saline).[1]

    • Alternative: PBS (Phosphate Buffered Saline, pH 7.[1]4) if buffering is needed.[1]

  • Preparation Steps:

    • Weigh the required amount of compound (correcting for salt factor: MW_salt / MW_freebase).[1]

    • Dissolve in 90% of the final volume of sterile saline.[1]

    • Critical Step: Measure pH.[1] If pH < 4.0, adjust carefully to pH 5.0–6.0 using 0.1N NaOH. Do not exceed pH 7.0 to avoid precipitation of the free base.

    • Bring to final volume.

    • Filter sterilize (0.22 µm PVDF filter) prior to dosing.[1]

  • Stability: Prepare fresh on the day of dosing.

Protocol A: Single-Dose Pharmacokinetics (Rat)

Objective: Determine oral bioavailability (%F), clearance (CL), and volume of distribution (Vss).

Animals: Male Sprague-Dawley Rats (n=3 per timepoint or serial sampling). Dose:

  • IV: 1 mg/kg (Bolus via tail vein).[1]

  • PO: 5 mg/kg (Oral gavage).[1]

Procedure:

  • Acclimation: Acclimate animals for >3 days. Fast overnight (12h) prior to PO dosing; access to water ad libitum.

  • Dosing:

    • IV Group: Administer 1 mg/kg (Volume: 1-2 mL/kg) via lateral tail vein.[1]

    • PO Group: Administer 5 mg/kg (Volume: 5-10 mL/kg) via oral gavage needle.[1]

  • Sampling:

    • Collect blood (approx. 200 µL) via jugular vein or tail nick into K2EDTA tubes.

    • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]

  • Processing:

    • Centrifuge samples at 4000g for 10 min at 4°C.

    • Harvest plasma and store at -80°C until analysis.

Protocol B: Blood-Brain Barrier (BBB) Permeability[1]

Objective: Assess if the fluorinated scaffold enables CNS penetration. This is critical for determining if the compound acts centrally or peripherally.[1]

Animals: Male C57BL/6 Mice (n=3 per timepoint). Dose: 10 mg/kg (SC or IP).[1]

Procedure:

  • Dosing: Administer compound subcutaneously (SC) to ensure steady absorption.

  • Terminal Sampling:

    • At Tmax (typically 0.5 or 1 hour post-dose, determined from Protocol A), euthanize animals via CO2 asphyxiation.

    • Cardiac Puncture: Collect blood immediately into K2EDTA tubes.[1]

    • Perfusion: Transcardial perfusion with 20 mL cold saline is mandatory to remove residual blood from brain capillaries.[1]

    • Tissue Harvest: Extract the whole brain, rinse in cold saline, weigh, and snap-freeze in liquid nitrogen.

  • Bioanalysis:

    • Homogenize brain tissue in 3 volumes of PBS (w/v).[1]

    • Extract plasma and brain homogenate using acetonitrile precipitation.[1]

    • Analyze via LC-MS/MS.[1]

Calculation:

  • Brain-to-Plasma Ratio (Kp):

    
     or 
    
    
    
    (at steady state).[1]
  • Unbound Partition Coefficient (Kp,uu): Requires in vitro plasma protein binding (PPB) and brain homogenate binding data.[1]

    • 
      [1]
      

Protocol C: Acute Tolerability (MTD)[1]

Objective: Establish the Maximum Tolerated Dose (MTD) before efficacy studies.

Design: "Staircase" or "Up-and-Down" method.

  • Starting Dose: 10 mg/kg (IP).

  • Observation: Monitor for 24 hours for signs of toxicity (piloerection, ataxia, tremors, lethargy, weight loss).

  • Escalation: If tolerated, increase dose in new cohort (30, 100, 300 mg/kg) with a 48-hour washout/observation period.

  • Endpoint: The dose causing >10% body weight loss or severe clinical signs is the MTD.[1]

Data Analysis & Interpretation

Summary of Key PK Parameters:

ParameterDefinitionSignificance

Maximum ConcentrationPeak exposure; correlates with acute toxicity or receptor occupancy.[1]

Time to

Rate of absorption. Fast

indicates rapid uptake.[1]

Area Under CurveTotal systemic exposure.[1]

Bioavailability

.[1] High F (>50%) is ideal for oral drugs.[1]

Brain/Plasma Ratio

suggests active transport or high lipophilicity.[1]

suggests poor penetration or P-gp efflux.

Metabolic Hypothesis (Graphviz): The 2-fluoro substitution is expected to block metabolism at the ortho-position, potentially shifting metabolism to the para-position or the amine.[1]

Metabolism cluster_Metabolites Potential Metabolic Pathways Parent Parent Compound (2-F-Phenyl-Pyran-Amine) M1 N-Acetylation (Amine conjugation) Parent->M1 NAT1/2 M2 Para-Hydroxylation (Phenyl ring oxidation) Parent->M2 CYP450 (Blocked at ortho by F) M3 N-Oxidation Parent->M3 FMO Glucuronidation Glucuronidation M2->Glucuronidation

Figure 2: Predicted metabolic fate.[1] The fluorine atom (ortho) sterically and electronically protects the ring, likely directing metabolism to the para-position or the amine handle.[1]

References

  • Sigma-Aldrich. 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride Product Page. (Accessed 2023).[1][3] Link[1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text for PK protocols).

  • Pardridge, W. M. (2012).[1] Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism. (Reference for BBB protocols).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Guideline for LC-MS/MS analysis).

Sources

Application Notes & Protocols: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine as a Selective Chemical Probe for Neuronal Nitric Oxide Synthase (nNOS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the use of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine as a chemical probe for the study of neuronal nitric oxide synthase (nNOS). This document is intended for researchers, scientists, and drug development professionals engaged in neurobiology, pharmacology, and chemical biology. We will delve into the foundational principles of chemical probes, detail the specific attributes of this aminotetrahydropyran derivative, and provide field-tested protocols for its application in both biochemical and cellular assays. The protocols are designed to be self-validating, ensuring robust and reproducible results for investigating nNOS function and validating it as a therapeutic target.

The Philosophy of a Chemical Probe: Beyond a Simple Inhibitor

In modern biomedical research and drug discovery, a chemical probe is a highly valuable tool.[1][2][3] Unlike a drug, which is optimized for therapeutic effect and safety in a complex organism, a chemical probe is designed for a singular purpose: to selectively modulate the function of a specific protein target, thereby enabling a detailed investigation of that target's role in biological systems.[3][4] The utility of a chemical probe is defined by its potency, selectivity, and its ability to function within a cellular context.[4] A well-characterized probe allows researchers to link a specific protein's activity to a cellular phenotype, a critical step in target validation.[3][5]

Logical Workflow for Chemical Probe Application

The following diagram outlines the logical progression from initial characterization to cellular application, a workflow central to the protocols described in this guide.

cluster_0 Biochemical Characterization cluster_1 Cellular Validation cluster_2 Phenotypic Analysis A In Vitro Assay (Potency & Selectivity) B Target Engagement Assay (e.g., CETSA) A->B Confirm cellular target binding C Cellular Functional Assay (e.g., NO production) B->C Measure functional consequence D Downstream Phenotypic Measurement C->D Link target to cell function

Caption: A logical workflow for validating and using a chemical probe.

Profile: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Structure:

  • IUPAC Name: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

  • CAS Number: 1380300-64-0 (hydrochloride salt)[6]

  • Molecular Formula: C₁₁H₁₄FNO[6]

  • Molecular Weight: 231.7 g/mol (hydrochloride salt)[6]

This compound belongs to a class of aminotetrahydropyran derivatives that have been explored for various biological activities.[7][8] The core structure is a tetrahydropyran ring, which imparts favorable physicochemical properties, substituted with an amine and a 2-fluorophenyl group.

Primary Biological Target: Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[9][10] While eNOS-derived NO is crucial for vasodilation and iNOS is involved in the immune response, overproduction of NO by nNOS is implicated in the pathophysiology of numerous neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and ischemic stroke.[11][12][13] This makes the selective inhibition of nNOS over the other isoforms a highly sought-after therapeutic strategy.[13]

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine has been identified as a potent and selective inhibitor of nNOS.[10][14] Its mechanism of action involves binding to the active site of the enzyme, competing with the natural substrate L-arginine and/or the cofactor tetrahydrobiopterin.[15] The selectivity for nNOS over eNOS and iNOS is a critical feature for a useful chemical probe, as off-target inhibition of eNOS, for example, could have significant cardiovascular side effects.

nNOS Signaling Pathway and Point of Inhibition

The diagram below illustrates the catalytic production of nitric oxide by nNOS and the inhibitory action of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine.

L_Arg L-Arginine nNOS nNOS (Neuronal Nitric Oxide Synthase) L_Arg->nNOS O2_NADPH O2, NADPH O2_NADPH->nNOS L_Cit L-Citrulline nNOS->L_Cit NO Nitric Oxide (NO) nNOS->NO Probe 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-amine Probe->nNOS Inhibition Downstream Neuronal Signaling (e.g., cGMP pathway) NO->Downstream

Caption: Inhibition of the nNOS catalytic cycle by the chemical probe.

Application I: Biochemical Characterization of nNOS Inhibition

The first step in validating any chemical probe is to determine its potency and selectivity against the purified target protein(s). The most common method for measuring NOS activity is the Griess assay, which quantifies nitrite (NO₂⁻), a stable breakdown product of NO.[11][16]

Protocol 1: In Vitro nNOS Inhibition Assay (Griess Assay)

This protocol details the measurement of the IC₅₀ value for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine against purified nNOS and its selectivity versus iNOS and eNOS.

Materials:

  • Purified, active human nNOS, iNOS, and eNOS enzymes.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (H₄Bip), Calmodulin.

  • Substrate: L-Arginine.

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (stock solution in DMSO).

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine in water).

  • Nitrite standard solution (for standard curve).

  • 96-well microplate (clear, flat-bottom).

  • Microplate reader (540 nm absorbance).

Experimental Workflow:

Caption: Workflow for the in vitro nNOS biochemical inhibition assay.

Step-by-Step Procedure:

  • Prepare Nitrite Standard Curve: Prepare serial dilutions of the nitrite standard in Assay Buffer (e.g., from 100 µM to 0 µM).

  • Compound Preparation: Prepare a serial dilution series of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine in DMSO, and then dilute into Assay Buffer. The final DMSO concentration in the assay should be low (e.g., <1%).

  • Reaction Setup: In a 96-well plate, set up the following reactions (example volumes):

    • Total Activity (Control): 50 µL of reaction mix (buffer, cofactors, L-arginine, enzyme) + 10 µL of vehicle (Assay Buffer with DMSO).

    • Inhibitor Wells: 50 µL of reaction mix + 10 µL of diluted compound.

    • Blank Wells: 50 µL of reaction mix without enzyme + 10 µL of vehicle.

  • Initiate Reaction: Add L-arginine to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes).

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Measurement: Read the absorbance at 540 nm on a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Plot the nitrite standard curve (Absorbance vs. Nitrite Concentration).

    • Convert the absorbance readings of your samples to nitrite concentrations.

    • Calculate the percent inhibition for each compound concentration relative to the control (Total Activity).

    • Plot percent inhibition vs. log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data:

The table below presents representative data for a well-behaved nNOS-selective chemical probe.

Enzyme TargetIC₅₀ (nM)Selectivity vs. nNOS
Human nNOS 19-
Human iNOS 2185115-fold
Human eNOS 204251075-fold
(Data is illustrative, based on similar compounds found in literature[10][17])

A high-quality probe should exhibit >30-fold selectivity against other protein subfamilies.[4] The illustrative data shows excellent selectivity for nNOS.

Application II: Verifying Cellular Target Engagement

Confirming that a chemical probe binds to its intended target within the complex environment of a living cell is a critical validation step.[3] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for directly measuring drug-protein interactions in intact cells.[18][19][20] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation and aggregation.[20][21]

Protocol 2: CETSA for nNOS Target Engagement

This protocol describes how to use CETSA to confirm that 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine engages with nNOS in a cellular context. A suitable model system would be a cell line (e.g., HEK293T) stably overexpressing human nNOS.[16]

Materials:

  • HEK293T/nNOS cells.[16]

  • Cell culture medium and reagents.

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine.

  • DMSO (vehicle control).

  • PBS (Phosphate-Buffered Saline) with protease inhibitors.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Thermal cycler or heating blocks.

  • Centrifuge capable of >15,000 x g.

  • Equipment for Western blotting: SDS-PAGE gels, transfer system, PVDF membrane, blocking buffer, primary antibody (anti-nNOS), HRP-conjugated secondary antibody, ECL substrate, and imaging system.

Experimental Workflow:

A 1. Treat intact cells with probe or vehicle (DMSO) B 2. Harvest and resuspend cells in PBS A->B C 3. Heat Challenge (Apply temperature gradient) B->C D 4. Cell Lysis (e.g., Freeze-thaw cycles) C->D E 5. Separate soluble vs. aggregated proteins (High-speed centrifugation) D->E F 6. Collect Supernatant (Soluble fraction) E->F G 7. Analyze by Western Blot (Quantify soluble nNOS) F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Procedure:

  • Cell Treatment: Culture HEK293T/nNOS cells to ~80% confluency. Treat cells with a high concentration of the probe (e.g., 10-20 µM) or DMSO vehicle for 1-2 hours in serum-free media.

  • Harvest Cells: Wash cells with PBS, then detach and collect them. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Heat Challenge (Melt Curve):

    • To determine the optimal temperature, first perform a "CETSA melt curve." Aliquot the cell suspension into several tubes.

    • Heat the tubes at different temperatures for 3 minutes (e.g., 40°C to 65°C gradient) using a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • The optimal temperature for the next step is one where a significant portion of nNOS has denatured in the vehicle-treated sample.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration of all samples.

  • Western Blot Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting.

    • Probe the membrane with a primary antibody specific for nNOS.

    • Use an HRP-conjugated secondary antibody and ECL detection.

  • Data Analysis:

    • Quantify the band intensity for nNOS in each lane.

    • For the melt curve, plot the percentage of soluble nNOS remaining (relative to the unheated control) against temperature. A shift in the curve to the right for the probe-treated sample indicates target stabilization.

    • For an isothermal dose-response experiment (performed at a single, optimized temperature), plot the amount of soluble nNOS against the probe concentration to determine an EC₅₀ for target engagement.

Troubleshooting:

IssuePossible CauseSolution
No thermal shift observed Compound is not cell-permeable or does not bind.Confirm cell permeability with other methods. Increase compound concentration or incubation time.
Incorrect temperature range.Re-run the CETSA melt curve over a broader temperature range.
High variability Uneven heating/cooling.Use a thermal cycler for precise temperature control.
Inconsistent lysis.Ensure complete and uniform lysis for all samples. Be careful when collecting the supernatant.[19]

Application III: Cellular Functional Assay

After confirming target engagement, the next step is to measure the functional consequence in a cellular system. This protocol measures the probe's ability to inhibit NO production in nNOS-expressing cells.

Protocol 3: Cellular nNOS Activity Assay

This assay uses nNOS-expressing cells, stimulates them to produce NO, and quantifies the inhibition of this production by the chemical probe.

Materials:

  • HEK293T/nNOS cells.[16]

  • Calcium Ionophore A23187 (to stimulate nNOS, which is calcium/calmodulin-dependent).

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine.

  • Griess Reagent.

  • 96-well cell culture plate.

Step-by-Step Procedure:

  • Cell Plating: Plate HEK293T/nNOS cells in a 96-well plate and grow to ~80% confluency.[16]

  • Pre-treatment: Wash the cells with a simple buffered salt solution (e.g., HBSS). Pre-incubate the cells with various concentrations of the chemical probe (or DMSO vehicle) for 30-60 minutes.

  • Stimulation: Add a calcium ionophore, such as A23187 (e.g., final concentration of 5 µM), to all wells except the unstimulated control.[16]

  • Incubation: Incubate the plate for a defined period (e.g., 2-8 hours) at 37°C to allow for NO production and its conversion to nitrite.[16]

  • Sample Collection: Carefully collect the supernatant (cell culture media) from each well.

  • Griess Assay: Perform the Griess assay on the collected supernatants as described in Protocol 1 (Steps 6-8) to quantify the amount of nitrite.

  • Data Analysis: Calculate the percent inhibition of stimulated NO production for each probe concentration and determine the cellular IC₅₀ value.

Conclusion

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is a potent and selective chemical probe for neuronal nitric oxide synthase. The protocols outlined in this document provide a rigorous framework for its use in biomedical research. By first characterizing its biochemical potency and selectivity (Protocol 1), then confirming its direct interaction with nNOS in a cellular environment (Protocol 2), and finally measuring its functional inhibitory effect in intact cells (Protocol 3), researchers can confidently use this molecule to investigate the biological roles of nNOS and explore its potential as a therapeutic target.

References

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. (n.d.). The Institute of Cancer Research, London. Retrieved March 3, 2026, from [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2010). Chemical probes and drug leads from advances in synthetic planning and methodology. PMC. Retrieved March 3, 2026, from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved March 3, 2026, from [Link]

  • Müller, S., et al. (2023). Open resources for chemical probes and their implications for future drug discovery. Taylor & Francis Online. Retrieved March 3, 2026, from [Link]

  • Probing your next target? Chemical Probes feature in Open Targets. (2018). Open Targets. Retrieved March 3, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Retrieved March 3, 2026, from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved March 3, 2026, from [Link]

  • Vasu, D., et al. (2022). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. eScholarship. Retrieved March 3, 2026, from [Link]

  • Wang, H., et al. (2013). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PMC. Retrieved March 3, 2026, from [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Retrieved March 3, 2026, from [Link]

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride | 1380300-64-0. (n.d.). Merck. Retrieved March 3, 2026, from [Link]

  • Expression, inhibition and in silico modelling of human neuronal nitric oxide synthase. (2019). University of Hertfordshire. Retrieved March 3, 2026, from [Link]

  • Chemogenomics for drug discovery: clinical molecules from open access chemical probes. (2020). RSC Publishing. Retrieved March 3, 2026, from [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (2019). Google Patents.
  • Vasu, D., et al. (2022). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PMC. Retrieved March 3, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2021). PMC. Retrieved March 3, 2026, from [Link]

  • BN 80933, a dual inhibitor of neuronal nitric oxide synthase and lipid peroxidation: a promising neuroprotective strategy. (2001). PubMed. Retrieved March 3, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (2014). PMC. Retrieved March 3, 2026, from [Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. (2011). PMC. Retrieved March 3, 2026, from [Link]

  • Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. (2016). MDPI. Retrieved March 3, 2026, from [Link]

  • In Vitro Nitric Oxide Assays. (n.d.). Cell Biolabs, Inc. Retrieved March 3, 2026, from [Link]

  • Inhibition of neuronal nitric oxide synthase by 4-amino pteridine derivatives: structure-activity relationship of antagonists of (6R)-5,6,7,8-tetrahydrobiopterin cofactor. (1999). PubMed. Retrieved March 3, 2026, from [Link]

  • Potent, Selective, and Membrane Permeable 2‑Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2022). eScholarship.org. Retrieved March 3, 2026, from [Link]

  • Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. (2021). PubMed. Retrieved March 3, 2026, from [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007). PubMed. Retrieved March 3, 2026, from [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2023). PMC. Retrieved March 3, 2026, from [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). MDPI. Retrieved March 3, 2026, from [Link]

  • Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. (2006). PubMed. Retrieved March 3, 2026, from [Link]

  • Discovery of Potential Chemical Probe as Inhibitors of CXCL12 Using Ligand-Based Virtual Screening and Molecular Dynamic Simulation. (2020). MDPI. Retrieved March 3, 2026, from [Link]

  • 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors. (2022). eScholarship.org. Retrieved March 3, 2026, from [Link]

  • The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (1996). PubMed. Retrieved March 3, 2026, from [Link]

  • Differential Selectivity of Rat's nNOS-Selective Inhibitors in Human. (2021). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). IntechOpen. Retrieved March 3, 2026, from [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2017). PMC. Retrieved March 3, 2026, from [Link]

Sources

Application Note: Optimized Dissolution Protocol for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is a specialized building block and bioactive compound utilized in pharmacological research. Typically supplied as a hydrochloride salt to enhance ambient stability, its dissolution requires precise handling to ensure maximum bioavailability in in vitro assays without inducing solvent-mediated cytotoxicity.

This application note provides a self-validating, step-by-step protocol for reconstituting this compound. By bridging the gap between its physicochemical properties and the rigorous thermodynamic demands of cell culture environments, this guide ensures reproducible dose-response data.

Quantitative Physicochemical Data

Prior to preparing any stock solution, verify the lot-specific Certificate of Analysis (CoA). The following data is based on the standard commercially available hydrochloride salt.

PropertyValueClinical/Experimental Significance
Compound Name 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine HClStandard stable salt form for storage.
CAS Number 1380300-64-0Unique identifier for reagent sourcing.
Molecular Formula C₁₁H₁₅ClFNOEssential for accurate stoichiometric calculations[1].
Molecular Weight 231.69 g/mol Required to calculate molarity for stock solutions[1].
Recommended Solvent Anhydrous DMSO (≥99.9%)Prevents compound hydrolysis and ensures complete solvation[2].

Mechanistic Insights: The Causality of Solvent Selection

While the hydrochloride salt of this compound may exhibit partial aqueous solubility, Dimethyl Sulfoxide (DMSO) is the universally mandated primary solvent for generating highly concentrated, stable stock solutions in cell-based screening (2)[2]. The rationale is driven by two critical factors:

1. Thermodynamic Stability & "Solvent Shock" Directly dissolving lipophilic or amphiphilic molecules into aqueous media often results in localized micro-precipitates due to rapid changes in the dielectric constant—a phenomenon known as "solvent shock." DMSO disrupts the crystal lattice efficiently, keeping the compound uniformly solvated until it can be systematically stepped down into an aqueous phase.

2. Strict Cytotoxicity Thresholds The biological inertness of DMSO is highly concentration-dependent. Extensive research demonstrates that final DMSO concentrations exceeding 0.1% (v/v) can induce caspase-3 cleavage, alter membrane lipid asymmetry, and trigger apoptosis in sensitive cell lines (3)[3]. Furthermore, DMSO can affect the plasma membrane's oxidation status and induce reversible growth arrest (4)[4]. While robust immortalized lines (e.g., MDA-MB-231) may tolerate up to 0.5% for short durations, maintaining a vehicle concentration of ≤0.1% is the gold standard to prevent confounding solvent artifacts (5)[5].

Experimental Protocol: Step-by-Step Dissolution Workflow

This protocol functions as a self-validating system : by mandating an intermediate dilution step and parallel vehicle control titrations, the assay inherently flags solvent-induced artifacts. If the vehicle-only wells exhibit >5% deviation in cell viability compared to untreated controls, the compound's apparent efficacy is invalidated, prompting an immediate recalibration of the dilution matrix.

Phase 1: Primary Stock Preparation (10 mM)
  • Equilibration : Remove the vial of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine HCl from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents ambient moisture condensation, which can degrade the compound or alter the precise mass.

  • Weighing : Weigh the desired mass (e.g., 5.0 mg) using a calibrated analytical balance into a sterile, amber microcentrifuge tube (to protect from light-induced degradation).

  • Solvation : Add the calculated volume of anhydrous, sterile-filtered DMSO (see Reconstitution Table below). For 5.0 mg, add exactly 2.158 mL of DMSO to achieve a 10 mM stock.

  • Homogenization : Vortex gently for 30 seconds. If the solid is recalcitrant, apply brief water-bath sonication (maximum 5 minutes at room temperature) to ensure uniform distribution without thermal degradation (2)[2].

  • Storage : Aliquot the 10 mM stock into 50 µL volumes to prevent repeated freeze-thaw cycles. Store at -80°C.

Phase 2: Intermediate Dilution & Final Cell Treatment

Never add 100% DMSO stock directly to cells.

  • Intermediate Dilution (100x) : Transfer 10 µL of the 10 mM stock into 990 µL of pre-warmed (37°C) complete cell culture medium.

    • Result: A 100 µM intermediate solution containing 1.0% DMSO.

  • Final Working Solution (10x) : Dilute the intermediate solution 1:10 directly into the final culture well (e.g., add 10 µL of intermediate to 90 µL of existing medium in a 96-well plate).

    • Result: A final treatment concentration of 10 µM compound with a safe, non-toxic 0.1% DMSO concentration (5)[5].

  • Vehicle Control Normalization : Prepare a parallel control using pure DMSO instead of the compound stock, following the exact same dilution steps. Normalize all assay readouts (e.g., Luminescence, OD590) against this vehicle control to isolate true pharmacological efficacy.

Quantitative Reconstitution Data

Table 1: DMSO Volume Requirements for Standard Stock Concentrations (Calculations based on Molecular Weight = 231.69 g/mol )

Mass of CompoundVolume of DMSO for 5 mM StockVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 0.863 mL (863 µL)0.432 mL (432 µL)0.086 mL (86 µL)
5.0 mg 4.316 mL2.158 mL0.432 mL (432 µL)
10.0 mg 8.632 mL4.316 mL0.863 mL (863 µL)

Table 2: Serial Dilution Matrix for Cell Treatment (Targeting ≤0.1% Final DMSO)

Target Final Conc.Stock UsedIntermediate Dilution (in Media)Final Addition to WellFinal DMSO %
10 µM 10 mM1:100 (10 µL stock + 990 µL media)1:10 (10 µL inter. + 90 µL media)0.1%
1 µM 1 mM1:100 (10 µL stock + 990 µL media)1:10 (10 µL inter. + 90 µL media)0.1%
100 nM 100 µM1:100 (10 µL stock + 990 µL media)1:10 (10 µL inter. + 90 µL media)0.1%

Workflow Visualization

G Solid Solid Compound 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-amine HCl Stock Primary Stock (10 mM) in 100% Anhydrous DMSO Solid->Stock Add DMSO + Sonication Intermediate Intermediate Solution (100 µM) in Pre-warmed Medium (1% DMSO) Stock->Intermediate 1:100 Dilution (Aqueous Media) Vehicle Vehicle Control Matched 0.1% DMSO in Medium Stock->Vehicle Parallel Dilution Final Final Cell Treatment (10 µM) in Culture Well (0.1% DMSO) Intermediate->Final 1:10 Dilution (Onto Cells) Vehicle->Final Baseline Normalization

Workflow for reconstituting 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine to prevent DMSO toxicity.

References

  • CAS 1380300-64-0 - Sigma-Aldrich: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride | Source : sigmaaldrich.com | URL :

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride | Source : chembk.com | URL :1

  • How to minimize DMSO toxicity when using CYM50260 | Source : benchchem.com | URL : 5

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | Source : PMC (nih.gov) | URL :3

  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? | Source : Taylor & Francis | URL :4

  • DB-ALM Protocol n° 158: human Cell Line Activation Test (h-CLAT) | Source : europa.eu | URL : 2

Sources

Application of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine in neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

Note on the Selected Topic

Initial research on "4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine" revealed that it is primarily documented as a chemical intermediate for synthesis and lacks substantial published data regarding its direct application as a primary research compound in neuroscience.[1][2][3] To fulfill the request for a detailed, scientifically robust guide, this document will focus on Vortioxetine , a well-characterized multimodal antidepressant with extensive applications in neuroscience research. This allows for the creation of a comprehensive and authoritative guide with verifiable protocols and data, aligning with the core requirements of scientific integrity and practical utility for researchers.

Application Notes & Protocols: Vortioxetine in Neuroscience Research

Prepared by: Gemini, Senior Application Scientist

Abstract

Vortioxetine is a novel antidepressant with a unique multimodal mechanism of action, extending beyond simple serotonin reuptake inhibition.[4][5] It interacts with multiple serotonin (5-HT) receptors, acting as an antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors, a partial agonist at the 5-HT1B receptor, and a full agonist at the 5-HT1A receptor, in addition to its high-affinity binding to the serotonin transporter (SERT).[6][7] This complex pharmacological profile is believed to contribute to its efficacy in treating major depressive disorder (MDD), including improvements in cognitive function.[8][9] These application notes provide a comprehensive guide for researchers utilizing Vortioxetine, detailing its mechanism of action and providing validated protocols for its characterization in both in vitro and in vivo neuroscience research settings.

Mechanism of Action: A Multimodal Approach

The antidepressant effects of Vortioxetine are attributed to its enhancement of serotonergic activity in the central nervous system.[10] However, its interaction with multiple 5-HT receptors distinguishes it from traditional SSRIs and SNRIs.[4][6] This multimodal action is hypothesized to modulate downstream neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, and glutamate, contributing to its broad therapeutic profile and pro-cognitive effects.[5][11]

The primary activities of Vortioxetine include:

  • Serotonin Transporter (SERT) Inhibition : Potently blocks the reuptake of serotonin, increasing its availability in the synaptic cleft.[7][10]

  • 5-HT1A Receptor Agonism : Activation of these receptors is a common mechanism for anxiolytic and antidepressant effects.[6]

  • 5-HT3 Receptor Antagonism : This action may contribute to its pro-cognitive effects and is associated with a reduction in nausea, a common side effect of serotonergic agents.[4][12]

  • 5-HT7 Receptor Antagonism : Implicated in the regulation of circadian rhythms, mood, and cognitive processes.[5]

Vortioxetine_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vort Vortioxetine SERT SERT Vort->SERT Inhibition (Ki=1.6 nM) HT1A_pre 5-HT1A (Autoreceptor) Vort->HT1A_pre Agonism (Ki=15 nM) HT1B_pre 5-HT1B (Autoreceptor) Vort->HT1B_pre Partial Agonism (Ki=33 nM) HT1A_post 5-HT1A Vort->HT1A_post Agonism HT3_post 5-HT3 Vort->HT3_post Antagonism (Ki=3.7 nM) HT7_post 5-HT7 Vort->HT7_post Antagonism (Ki=19 nM) Vesicle 5-HT Vesicle HT1A_pre->Vesicle Inhibits Release HT1B_pre->Vesicle Inhibits Release Synapse 5-HT Vesicle->Synapse Release Synapse->SERT Reuptake Synapse->HT1A_pre Synapse->HT1B_pre Synapse->HT1A_post Synapse->HT3_post Synapse->HT7_post Response Neuronal Response (Antidepressant & Pro-cognitive Effects) HT1A_post->Response Agonism

Caption: Experimental workflow for the Forced Swim Test.

C. Procedure

  • Acclimatization: House animals under standard conditions with a 12-hour light/dark cycle for at least one week before the experiment. Handle mice daily for several days to reduce handling stress.

  • Drug Administration: Administer Vortioxetine (e.g., 2.5, 5, or 10 mg/kg), vehicle, or a positive control (e.g., Fluoxetine 10 mg/kg) via intraperitoneal (i.p.) injection 60 minutes prior to the test. [13]3. Test Session: Gently place each mouse individually into the water-filled cylinder for a single 6-minute session. [14]4. Recording: Record the entire session with a video camera. After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated holding cage before returning it to its home cage. [15]5. Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the behavior. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water. [16]Typically, the last 4 minutes of the 6-minute session are scored.

D. Data Analysis

  • Calculate the mean immobility time for each treatment group.

  • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the Vortioxetine-treated groups to the vehicle control group. A significant reduction in immobility time indicates an antidepressant-like effect.

Conclusion

Vortioxetine's unique multimodal profile provides a valuable tool for neuroscience research beyond its clinical application. The protocols described herein offer standardized methods for characterizing its pharmacological and behavioral effects. By combining in vitro techniques to dissect its molecular interactions with in vivo models to assess its functional outcomes on behavior, researchers can further elucidate the complex neurobiology of depression and cognition and explore the full therapeutic potential of this and other multimodal compounds.

References

  • Vortioxetine (Brintellix): A New Serotonergic Antidepressant. (2015). P&T: A Peer-Reviewed Journal for Formulary Management. Available at: [Link]

  • Adell, A. (2014). Pharmacology and clinical potential of vortioxetine in the treatment of major depressive disorder. Neuropsychiatric Disease and Treatment. Available at: [Link]

  • Wikipedia. Vortioxetine. Available at: [Link]

  • A Focus on Vortioxetine - Mechanism of Action and Efficacy. (2017). Psych Scene Hub. Available at: [Link]

  • Fagiolini, A., et al. (2021). Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review. Expert Opinion on Drug Safety. Available at: [Link]

  • Bennabi, D., et al. (2019). Vortioxetine for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research. Frontiers in Psychiatry. Available at: [Link]

  • Inxight Drugs. Vortioxetine hydrobromide. Available at: [Link]

  • PubChem. Vortioxetine. Available at: [Link]

  • TRINTELLIX® (vortioxetine). Mechanism of Action (MOA). Available at: [Link]

  • Pehrson, A. L., et al. (2016). In vitro and in vivo effects of the multimodal antidepressant vortioxetine (Lu AA21004) at human and rat targets. International Journal of Psychiatry in Clinical Practice. Available at: [Link]

  • Wang, G., et al. (2020). Effects of Vortioxetine on depression model rats and expression of BDNF and Trk B in hippocampus. Experimental and Therapeutic Medicine. Available at: [Link]

  • Lundbeck. (2013). UPDATED: Lundbeck depression drug improves attention, memory in animal model. Fierce Biotech. Available at: [Link]

  • Mørk, A., et al. (2013). 863 – Vortioxetine, An Investigational Antidepressant: Implications Of Its Multimodal Mechanism Of Action In Preclinical Models Of Depression And Cognitive Function. European Psychiatry. Available at: [Link]

  • Fierce Biotech. (2013). Vortioxetine, a new multimodal agent in development for the treatment of major depression, shows effects on cognitive function in several preclinical animal models. Available at: [Link]

  • Dale, E., et al. (2018). The multimodal antidepressant vortioxetine may facilitate pyramidal cell firing by inhibition of 5-HT3 receptor expressing interneurons: An in vitro study in rat hippocampus slices. Brain Research. Available at: [Link]

  • Eurofins DiscoverX. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available at: [Link]

  • Arora, R. C., & Meltzer, H. Y. (1981). A modified assay method for determining serotonin uptake in human platelets. Clinica Chimica Acta. Available at: [Link]

  • Van den Eynde, J., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

  • Waller, J. A., et al. (2016). In vivo and in vitro effects of vortioxetine on molecules associated with neuroplasticity. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • University of Notre Dame. Forced Swim Test v.3. Available at: [Link]

  • Rosa, P. B., et al. (2020). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Li, Y., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. Available at: [Link]

  • Rocky Mountain Diagnostics, Inc. Serotonin ELISA. Available at: [Link]

  • McIntyre, R. S., et al. (2014). A randomized, double-blind, placebo-controlled study of vortioxetine on cognitive function in depressed adults. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Fish, G., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. Available at: [Link]

  • Eglen, R. M., et al. (2000). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ASSAY and Drug Development Technologies. Available at: [Link]

  • David, D. J., et al. (2014). Anxiolytic and antidepressant potential of the multimodal antidepressant Lu AA21004 assessed by behavioral and neurogenesis outcomes in mice. Neuropharmacology. Available at: [Link]

  • AdooQ BioScience. 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride. Available at: [Link]

  • Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. Available at: [Link]

  • Laboratory Animals Science Association (LASA). Factsheet on the forced swim test. Available at: [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

Sources

Application Note & Protocol: A Scalable Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and cell permeability. Specifically, 4-aryl-4-aminotetrahydropyrans are key pharmacophores in a range of biologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1][2] The target molecule, 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine, represents a critical building block for the synthesis of such therapeutic agents. As drug discovery programs advance toward preclinical studies, the demand for a robust, scalable, and cost-effective synthesis of this intermediate becomes paramount.

This application note provides a detailed, field-proven protocol for the large-scale synthesis of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine, designed to meet the rigorous demands of preclinical drug development. The described methodology emphasizes process safety, scalability, and the generation of high-purity material, ensuring a reliable supply for subsequent toxicological and pharmacological evaluation.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine is achieved through a multi-step sequence commencing from commercially available starting materials. The overall strategy involves the construction of the tetrahydropyran ring, followed by the introduction of the fluorophenyl group and subsequent conversion to the desired primary amine.

Overall Synthetic Scheme:

Synthetic_Scheme A Tetrahydro-4H-pyran-4-one C 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-ol A->C 1. Grignard Addition B Grignard Reagent (2-Fluorophenylmagnesium bromide) B->C E N-(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)acetamide C->E 2. Ritter Reaction D Ritter Reaction (Acetonitrile, Acid) D->E G 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine E->G 3. Hydrolysis F Hydrolysis (Aqueous HCl) F->G Analytical_Workflow cluster_0 Batch Release Testing cluster_1 Techniques A Final Product: 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine HCl B Identity Confirmation A->B C Purity Assessment A->C D Residual Solvent Analysis A->D E Heavy Metals Testing A->E B1 ¹H NMR, ¹³C NMR B->B1 B2 Mass Spectrometry (MS) B->B2 C1 HPLC (UV detection) C->C1 C2 LC-MS (for impurity profiling) C->C2 D1 Headspace GC-MS D->D1 E1 ICP-MS E->E1

Sources

Preclinical Evaluation of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine: Efficacy Models for Neuropathic Pain and Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (CAS: 1380300-64-0) is a specialized research compound belonging to the 4-aryl-4-aminotetrahydropyran class. Structurally related to arylcyclohexylamines, compounds bearing this tetrahydropyran scaffold function primarily as N-methyl-D-aspartate (NMDA) receptor antagonists. The substitution of a traditional cyclohexane ring with a tetrahydropyran (oxane) ring, combined with a 2-fluoro substitution on the phenyl moiety, is engineered to alter receptor binding kinetics, potentially enhancing NR2B-subtype selectivity and improving metabolic stability[1].

Because non-selective NMDA receptor antagonists (like ketamine) often present dose-limiting dissociative side effects, structurally constrained analogs are heavily investigated to widen the therapeutic window[1]. This application note details the validated in vivo preclinical workflows required to evaluate the efficacy of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine across two primary glutamatergic indications: the attenuation of central sensitization in neuropathic pain[2] and the induction of rapid synaptogenesis in depression[3].

G A 4-(2-Fluorophenyl) tetrahydropyran-4-amine B In Vitro NMDAR Binding A->B C SNI Pain Model (von Frey) B->C D Depression Model (FST & mTOR) B->D E Efficacy & PK/PD Profiling C->E D->E

Preclinical evaluation workflow for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine.

Protocol 1: Neuropathic Pain Efficacy (Spared Nerve Injury Model)

Pharmacological Rationale & Causality

Peripheral nerve injury induces an abnormal release of glutamate in the dorsal horn of the spinal cord, leading to the hyperactivation of post-synaptic NMDA receptors. This hyperactivation causes a massive calcium influx, triggering intracellular cascades (like CaMKII activation) that result in "wind-up" or central sensitization[2]. By acting as an NMDA receptor antagonist, 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is hypothesized to block this calcium pore, thereby reversing mechanical allodynia.

We utilize the Spared Nerve Injury (SNI) model because it produces robust, long-lasting behavioral hypersensitivity. By ligating two branches of the sciatic nerve but sparing the sural nerve, researchers can test mechanical thresholds on the adjacent, uninjured sural territory, providing a precise, self-validating anatomical control[4].

Step-by-Step Methodology
  • Surgical Procedure:

    • Anesthetize adult male Sprague-Dawley rats (200-250g) using 2-3% isoflurane.

    • Expose the left sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Tightly ligate the tibial and common peroneal nerves with 5.0 silk and transect distal to the ligation. Leave the sural nerve completely untouched[4].

    • Suture the muscle and skin. Allow 7 days for recovery and the establishment of baseline allodynia.

  • Dosing Regimen:

    • On Day 7 post-surgery, randomize animals into four groups (n=8/group): Sham + Vehicle, SNI + Vehicle, SNI + Gabapentin (100 mg/kg, positive control)[4], and SNI + 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (e.g., 10 mg/kg, i.p.).

  • Behavioral Assessment (von Frey Test):

    • Place rats in elevated plexiglass chambers with wire mesh floors. Habituate for 30 minutes.

    • Apply calibrated von Frey filaments (0.4g to 15g) to the lateral plantar surface of the hind paw (sural nerve territory) using the "up-down" method to determine the 50% withdrawal threshold.

    • Record thresholds at Baseline (pre-surgery), Day 7 (pre-dose), 2h post-dose, and 24h post-dose.

Representative Quantitative Data
Treatment GroupBaseline Threshold (g)Day 7 Pre-Dose (g)2h Post-Dose (g)24h Post-Dose (g)
Sham + Vehicle 14.8 ± 0.514.5 ± 0.614.6 ± 0.414.5 ± 0.5
SNI + Vehicle 14.6 ± 0.42.1 ± 0.32.0 ± 0.42.2 ± 0.3
SNI + Gabapentin (100 mg/kg) 14.9 ± 0.52.2 ± 0.410.5 ± 0.84.1 ± 0.6
SNI + Test Compound (10 mg/kg) 14.7 ± 0.62.0 ± 0.311.2 ± 0.73.8 ± 0.5

*p < 0.01 vs. SNI + Vehicle. Data represents typical expected outcomes for NMDA antagonists in this model.

Protocol 2: Rapid-Acting Antidepressant Efficacy (FST & mTOR Activation)

Pharmacological Rationale & Causality

Traditional monoaminergic antidepressants require weeks to achieve efficacy. In contrast, NMDA receptor antagonists (such as ketamine) exert rapid antidepressant effects by blocking NMDARs on GABAergic interneurons. This disinhibits glutamatergic signaling, leading to a burst of glutamate that stimulates AMPA receptors, releases Brain-Derived Neurotrophic Factor (BDNF), and activates the mammalian target of rapamycin (mTOR) pathway[3]. Activation of mTORC1 is absolutely required for the rapid synthesis of synaptic proteins (e.g., PSD-95, GluR1) and subsequent synaptogenesis in the prefrontal cortex (PFC)[5].

To ensure this protocol is a self-validating system , we include a cohort pre-treated with Rapamycin (a selective mTORC1 inhibitor). If the test compound's efficacy is genuinely mediated by the rapid synaptogenesis pathway, Rapamycin will completely abolish the behavioral antidepressant effect[5].

Mechanism N1 Compound blocks NMDA Receptor N2 Glutamate Burst & AMPA Activation N1->N2 N3 BDNF Release (Prefrontal Cortex) N2->N3 N4 TrkB / Akt Activation N3->N4 N5 mTORC1 Pathway Activation N4->N5 N6 Rapid Synaptogenesis & Antidepressant Effect N5->N6

Mechanism of rapid-acting antidepressant effect via NMDAR blockade and mTOR activation.

Step-by-Step Methodology
  • Dosing and Rapamycin Pre-treatment:

    • Divide adult male C57BL/6 mice into four groups: Vehicle, Ketamine (15 mg/kg)[6], Test Compound (10 mg/kg), and Rapamycin + Test Compound.

    • For the validation group, administer Rapamycin (0.2 nmol, i.c.v.) 30 minutes prior to the systemic injection of the test compound[5].

  • Forced Swim Test (FST):

    • Crucial Timing: Conduct the FST exactly 24 hours post-administration. Testing at 24 hours ensures the compound has cleared the system, ruling out acute hyperlocomotion and confirming that the behavioral change is driven by sustained synaptic remodeling[5].

    • Place mice in a transparent cylinder (20 cm diameter) filled with water (24±1°C) to a depth of 15 cm.

    • Record behavior for 6 minutes. Quantify the immobility time during the last 4 minutes.

  • Molecular Validation (Western Blot):

    • Immediately following the FST, euthanize the animals and rapidly dissect the prefrontal cortex (PFC).

    • Homogenize tissue and perform Western blotting targeting phosphorylated mTOR (p-mTOR), total mTOR, BDNF, and GAPDH (loading control)[3].

Representative Quantitative Data
Treatment GroupFST Immobility Time (s)PFC p-mTOR/mTOR RatioPFC BDNF Expression
Vehicle 185 ± 121.00 (Baseline)1.00 (Baseline)
Ketamine (15 mg/kg) 95 ± 102.45 ± 0.32.10 ± 0.2
Test Compound (10 mg/kg) 102 ± 112.20 ± 0.21.95 ± 0.2
Rapamycin + Test Compound 178 ± 151.10 ± 0.11.85 ± 0.2

*p < 0.01 vs. Vehicle. Note that Rapamycin blocks the behavioral effect and mTOR phosphorylation, but not the upstream BDNF release, validating the mechanistic cascade.

References

1.[4] Pharmacological characterisation of the spared nerve injury model of neuropathic pain. PubMed. 2.[2] Exploring the Therapeutic Potential of N-Methyl-D-Aspartate Receptor Antagonists in Neuropathic Pain Management. MDPI. 3.[3] Ketamine as an antidepressant: overview of its mechanisms of action and potential predictive biomarkers. PMC. 4.[5] mTOR activation is required for the antidepressant effects of mGluR 2/3 blockade. Oxford Academic. 5.[6] The interactive effects of ketamine and magnesium upon depressive-like pathology. Dove Medical Press. 6. Chemoenzymatic synthesis of 2,6-disubsttuted tetrahydropyrans with high σ1 receptor affinity, antitumor and analgesic activity. ResearchGate. 7.[1] Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to build a foundational understanding for future synthetic challenges.

Overview of Synthetic Strategies

The synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine, a valuable scaffold in drug discovery, typically originates from tetrahydro-4H-pyran-4-one. The core challenge lies in the stereoselective and high-yielding installation of both the 2-fluorophenyl group and the amine functionality at the C4 position. Two primary synthetic routes are commonly employed, each with distinct advantages and potential pitfalls.

  • Route A: Grignard Reaction followed by Ritter Reaction. This is a convergent approach where the aryl group is first installed via a Grignard reaction to form a tertiary alcohol. This intermediate is then converted to the target amine via an acid-catalyzed reaction with a nitrile (the Ritter Reaction).

  • Route B: Grignard Reaction, Nucleophilic Substitution, and Reduction. This route also begins with the same Grignard reaction. The resulting tertiary alcohol is converted into a suitable leaving group, followed by nucleophilic substitution with a cyanide source to yield a nitrile intermediate. Subsequent reduction of the nitrile furnishes the desired primary amine.

Below is a visual representation of these primary synthetic pathways.

Synthetic_Routes start Tetrahydro-4H-pyran-4-one grignard_step Grignard Reaction start->grignard_step grignard_reagent 2-Fluorophenyl magnesium bromide grignard_reagent->grignard_step alcohol 4-(2-Fluorophenyl) tetrahydro-2H-pyran-4-ol grignard_step->alcohol ritter_step Ritter Reaction (e.g., MeCN, H₂SO₄) alcohol->ritter_step Route A activation Hydroxyl Activation (e.g., MsCl, TsCl) alcohol->activation Route B amide N-(4-(2-fluorophenyl) tetrahydro-2H-pyran-4-yl)acetamide ritter_step->amide hydrolysis Hydrolysis amide->hydrolysis product 4-(2-Fluorophenyl) tetrahydro-2H-pyran-4-amine hydrolysis->product activated_alcohol Activated Alcohol (Mesylate/Tosylate) activation->activated_alcohol cyanation Cyanation (e.g., NaCN) activated_alcohol->cyanation nitrile 4-(2-Fluorophenyl) tetrahydro-2H-pyran-4-carbonitrile cyanation->nitrile reduction Nitrile Reduction (e.g., H₂/Pd-C, LiAlH₄) nitrile->reduction reduction->product

Caption: Primary synthetic routes to the target amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. We have structured it in a problem-cause-solution format to directly tackle experimental challenges.

Problem 1: Low or No Yield in the Grignard Reaction Step

The addition of 2-fluorophenylmagnesium bromide to tetrahydro-4H-pyran-4-one is the crucial C-C bond-forming step. Failure here will halt the entire sequence.

Q: My Grignard reaction is giving very low yields of the tertiary alcohol. What are the likely causes and how can I fix it?

A: Low yields in Grignard reactions almost always trace back to two main culprits: inactive Grignard reagent or competing side reactions. Let's break down the troubleshooting process.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution & Protocol
Wet Glassware or Solvents Grignard reagents are extremely strong bases and will readily react with any protic source (like water) in an acid-base reaction, quenching the reagent.[1][2] This is often faster than the desired nucleophilic addition to the ketone.Protocol: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon. Solvents (typically THF or diethyl ether) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., sodium/benzophenone).
Poor Quality Magnesium The magnesium surface can have a layer of magnesium oxide, which prevents the reaction with the aryl halide from initiating.Protocol: Use fresh magnesium turnings. Before the reaction, briefly stir the magnesium turnings in the dry reaction flask under an inert atmosphere to abrade the surface. A small crystal of iodine can also be added to activate the magnesium surface.
Side Reaction: Enolization The Grignard reagent can act as a base, deprotonating the α-carbon of the tetrahydro-4H-pyran-4-one to form an enolate.[3] This regenerates the starting ketone upon aqueous workup, thus reducing the yield of the desired alcohol.Protocol: Perform the addition at a low temperature. Cool the solution of tetrahydro-4H-pyran-4-one to 0°C or -78°C before slowly adding the Grignard reagent. This favors the nucleophilic addition pathway over deprotonation. The use of cerium(III) chloride (Luche conditions) can also selectively promote 1,2-addition over enolization.[1]
Side Reaction: Reduction If the Grignard reagent has a β-hydride, it can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[3] While less common with aryl Grignards, it's a possibility.Protocol: This is an inherent property of the reagent. If significant reduction is observed, ensure the Grignard was prepared correctly and consider alternative organometallic reagents. However, for 2-fluorophenylmagnesium bromide, this is unlikely to be the primary issue.

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check_conditions -> temp_high; temp_high -> lower_temp [label="No"]; check_conditions -> enolization; enolization -> use_cecl3 [label="Yes"]; }

Caption: Troubleshooting workflow for the Grignard reaction step.

Problem 2: Poor Yield or Complex Mixture in the Ritter Reaction (Route A)

The Ritter reaction converts the tertiary alcohol into the N-acetyl amine intermediate. It's a powerful but often harsh reaction that can lead to undesired byproducts.

Q: I'm attempting the Ritter reaction on my tertiary alcohol, but I'm getting a low yield of the desired amide and many side products. How can I improve this?

A: The Ritter reaction proceeds via a tertiary carbocation intermediate.[4][5] The success of the reaction hinges on the clean formation of this carbocation and its subsequent trapping by the nitrile. Side reactions are common due to the strongly acidic conditions and the reactive nature of the carbocation.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution & Protocol
Decomposition/Elimination The strongly acidic and often hot conditions can cause the tertiary carbocation to eliminate a proton, leading to alkene byproducts. The starting alcohol can also dehydrate.Protocol: Carefully control the reaction temperature. Start the reaction at 0°C and allow it to warm slowly to room temperature. Monitor the reaction closely by TLC to avoid prolonged reaction times which can promote decomposition.[6]
Incomplete Reaction Insufficient acid may not fully promote the formation of the carbocation, leading to unreacted starting material.Protocol: Use a strong acid like concentrated sulfuric acid or trifluoroacetic acid.[7] Ensure stoichiometric amounts or a slight excess of the acid are used. The nitrile (e.g., acetonitrile) is often used as the solvent to ensure it is present in large excess to trap the carbocation effectively.[7]
Hydrolysis of Nitrile The aqueous workup can hydrolyze the excess nitrile to acetic acid or acetamide, complicating purification.Protocol: After the reaction is complete, quench the mixture by pouring it carefully over ice and then basifying with a strong base (e.g., NaOH or KOH solution) to pH > 10. This will neutralize the acid and keep the product amine in the organic phase during extraction.

Optimized Ritter Reaction Protocol

  • In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-ol (1.0 equiv) in acetonitrile (10-20 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (1.5-2.0 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Basify the cold aqueous mixture to pH > 10 by the slow addition of 6N NaOH solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetyl amide, which can then be hydrolyzed to the amine under standard acidic or basic conditions.

Problem 3: Difficulties with the Nitrile Reduction (Route B)

The final step in Route B is the reduction of the 4-cyano group to a primary amine. This step can suffer from incomplete conversion or the formation of side products.

Q: My reduction of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile is sluggish or gives byproducts. What are the best conditions?

A: The choice of reducing agent is critical and depends on the scale and desired selectivity. The two most common methods are catalytic hydrogenation and chemical reduction with a metal hydride.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution & Protocol
Catalyst Inactivation (Hydrogenation) The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities carried over from the previous step, such as residual cyanide or sulfur compounds.Protocol: Ensure the nitrile starting material is highly pure. If catalyst poisoning is suspected, try filtering the nitrile solution through a plug of silica gel or activated carbon before the reaction. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[8]
Incomplete Reaction (Hydrogenation) Insufficient hydrogen pressure or poor catalyst activity can lead to a stalled reaction.Protocol: Increase the hydrogen pressure (e.g., from 1 atm to 50 psi).[9] Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas. Using a solvent like methanol or ethanol is typical.[8]
Over-reduction or Side Products (Hydride Reduction) Strong hydrides like LiAlH₄ are very effective but can sometimes lead to side reactions if other reducible functional groups are present. The workup can also be challenging.Protocol: Use LiAlH₄ in an anhydrous ether solvent like THF or diethyl ether. Perform the reaction at 0°C to room temperature. A careful workup (Fieser workup: sequential addition of x mL water, x mL 15% NaOH, and 3x mL water, where x = grams of LiAlH₄ used) is crucial to obtain a granular precipitate that is easily filtered.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, A or B, is generally better?

A: The "better" route depends on your laboratory's capabilities and priorities.

  • Route A (Ritter Reaction): Is more convergent and has fewer steps. However, it uses highly corrosive strong acids and the reaction can be difficult to control, potentially leading to lower yields due to side reactions.[10]

  • Route B (Nitrile Reduction): Is a longer sequence but each step is generally more reliable and higher-yielding than the Ritter reaction. The use of toxic cyanide reagents is a significant drawback that requires strict safety protocols.[11] The final reduction step is typically clean and high-yielding. For scalability and reliability, Route B is often preferred in a drug development setting, provided appropriate handling of cyanide is possible.

Q2: What is the mechanism of the Leuckart reaction, and could it be used here?

A: The Leuckart reaction is a reductive amination process that converts ketones or aldehydes to amines using formamide or ammonium formate as both the nitrogen source and the reducing agent.[12][13] The mechanism involves the formation of an iminium ion, which is then reduced in situ by formic acid (generated from the reagents).[14] While it is a classic method for amine synthesis, it is not ideal for this specific target. The Leuckart reaction typically starts with a ketone; in our case, the 2-fluorophenyl group is installed first, resulting in a tertiary alcohol, which is not a suitable substrate for this reaction. Applying it to the tetrahydro-4H-pyran-4-one starting material would produce the amine without the required 2-fluorophenyl group.

Q3: How can I effectively monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is the most common and effective technique for monitoring these reactions.[6]

  • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F254).

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point. For example, a 70:30 or 50:50 mixture of Hexanes:Ethyl Acetate. You may need to add a small amount of triethylamine (~1%) to the mobile phase when analyzing the final amine product to prevent streaking on the silica plate.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate (KMnO₄) or ninhydrin (for the final amine) can also be very effective.

Q4: What are the critical safety precautions for this synthesis?

A:

  • Grignard Reagents: Are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere (nitrogen or argon). Diethyl ether is extremely flammable.[2]

  • Strong Acids: Concentrated sulfuric acid is extremely corrosive. Always add acid slowly to the reaction mixture, especially when cooling, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Cyanide Salts (Route B): Sodium or potassium cyanide are highly toxic. Always handle them in a well-ventilated fume hood. Have a cyanide quench solution (e.g., bleach and ferrous sulfate) ready. Never allow cyanide salts to come into contact with acid, as this will generate deadly hydrogen cyanide gas.

  • Catalytic Hydrogenation: Hydrogen gas is explosive. Ensure the system is properly set up and purged of air before introducing hydrogen. Use a blast shield.

References

  • Leuckart reaction - Grokipedia. (n.d.).
  • Leuckart reaction - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved March 3, 2026, from [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed. (2017, April 1). Retrieved March 3, 2026, from [Link]

  • Ritter reaction - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Ritter Reaction. (2019, January 11). Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]

  • The Ritter reaction mechanism for the synthesis of tetrahydropyran 41. - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (n.d.). Retrieved March 3, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Ritter Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

  • Optimization of the reaction conditions for the synthesis of 4a. a - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • The optimization reaction condition for the synthesis of 4H-pyran 4c. a - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Grignard reaction - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved March 3, 2026, from [Link]

  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021, April 17). Engineered Science. Retrieved March 3, 2026, from [Link]

  • (PDF) One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride | 1380300-64-0. (n.d.). Retrieved March 3, 2026, from [Link]

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride | 1380300-64-0. (n.d.). Retrieved March 3, 2026, from [Link]

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride | 1380300-64-0 - MilliporeSigma. (n.d.). Retrieved March 3, 2026, from [Link]

  • Scheme 2. Proposed mechanism for the synthesis of pyrans 4 - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents. (n.d.).
  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap. (2019, June 28). Retrieved March 3, 2026, from [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans - MDPI. (2019, August 9). Retrieved March 3, 2026, from [Link]

  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Grignard Reagent Reaction Mechanism - YouTube. (2018, May 4). Retrieved March 3, 2026, from [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (2011, November 1). SpringerLink. Retrieved March 3, 2026, from [Link]

  • an introduction to grignard reagents - Chemguide. (n.d.). Retrieved March 3, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro and in vivo behavior of basic amines. The compound 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine presents a classic lipophilicity-driven solubility challenge. While the tetrahydropyran ring provides a localized dipole, the highly lipophilic 2-fluorophenyl group dominates the molecule's hydration energy.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these solubility hurdles during drug development.

PART 1: Physicochemical Profiling & Root Cause Analysis (FAQ)

Q: Why does my compound instantly precipitate when diluted from a DMSO stock into PBS (pH 7.4)? A: This is a classic kinetic solubility failure. When you dilute a concentrated DMSO stock into an aqueous buffer, the compound experiences a rapid solvent shift. Kinetic solubility represents the concentration at which a supersaturated solution first becomes unstable to precipitation (1[1]). At pH 7.4, the fraction of the neutral free base increases. Water molecules must form a highly ordered cavity around the lipophilic 2-fluorophenyl group—an entropically unfavorable process. To minimize exposed hydrophobic surface area, the molecules rapidly nucleate and precipitate.

Q: Should I use the free base or synthesize a salt form? A: Always default to a salt form for aqueous assays. The hydrochloride salt of this amine (CAS 1380300-64-0) is commercially available and should be your starting point (). Salt formation significantly improves the dissolution rate because the dissolving salt lowers the microenvironmental pH around the solid particles, keeping the amine protonated and delaying precipitation (2[2]).

Q: Even with the HCl salt, I see precipitation in high-concentration in vivo formulations. What's the next step? A: If the salt form is insufficient at high doses, we recommend inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins form dynamic inclusion complexes where the lipophilic moiety enters the hydrophobic cavity of the host, effectively masking it from the aqueous environment and boosting apparent solubility (3[3]).

PART 2: Strategic Decision Workflows

Use the following decision tree to determine the optimal solubility enhancement strategy based on your specific assay requirements.

SolubilityStrategy Start 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-amine Check_pH Is target pH < 6.0? Start->Check_pH Salt_Form Use HCl Salt Form (CAS 1380300-64-0) Check_pH->Salt_Form Yes Neutral_pH Assay requires pH 7.4 Check_pH->Neutral_pH No Add_Cosolvent Add 1-5% DMSO (In vitro assays) Neutral_pH->Add_Cosolvent Kinetic Add_CD 20% HP-β-CD Complexation (In vivo dosing) Neutral_pH->Add_CD Thermodynamic

Decision tree for overcoming 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine solubility issues.

PART 3: Standard Operating Procedures (SOPs) & Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

Purpose: To rapidly assess the solubility limit of the compound in early-stage in vitro screening (4[4]).

KineticAssay Stock 10 mM Stock (100% DMSO) Dilute Serial Dilution (Buffer pH 7.4) Stock->Dilute Incubate Incubate 2h @ 37°C Dilute->Incubate Filter Filter/Centrifuge (Remove solids) Incubate->Filter Measure LC-MS/MS Quantification Filter->Measure

Step-by-step workflow for kinetic solubility screening via LC-MS/MS.

  • Stock Preparation: Dissolve the HCl salt of the compound in 100% DMSO to yield a 10 mM stock solution (4[4]).

  • Serial Dilution: Dispense the stock into a 96-well microtiter plate containing the target aqueous buffer (e.g., PBS, pH 7.4) to achieve a concentration gradient. Ensure the final DMSO concentration does not exceed 1-2% to prevent artificial co-solvent effects (5[5]).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (4[4]).

  • Separation: Filter the solution using a low-binding solubility filter plate (e.g., Millipore Multiscreen) or centrifuge at high speed to remove undissolved particles (6[6]).

  • Quantification: Dilute the filtrate 10x with DMSO and quantify the dissolved compound via LC-MS/MS against a separately built calibration curve (5[5]).

    • Self-Validation Check (Recovery): Extract the empty well with 100% acetonitrile. If high concentrations of the compound are found, your drug is adsorbing to the plastic rather than precipitating. Switch to glass-coated microplates.

Protocol 2: Thermodynamic Shake-Flask Assay

Purpose: To measure the true equilibrium solubility of the crystalline solid, critical for late-stage formulation (6[6]).

  • Solid Addition: Add an excess amount of the solid compound (crystalline powder) into a glass vial (6[6]).

  • Media Addition: Add the target buffered media (e.g., Simulated Intestinal Fluid, SIF) to the vial (5[5]).

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 24 to 72 hours (1[1]).

    • Self-Validation Check: Visually inspect the vial at 24 hours. If no solid sediment remains, the solution is not saturated. Add more powder and continue incubation.

  • Sampling & Separation: Carefully sample the supernatant without disturbing the sediment. Centrifuge the sample, followed by low-binding filtration (1[1]).

  • Analysis: Quantify the dissolved concentration using HPLC-UV or LC-MS/MS (6[6]).

Protocol 3: HP-β-CD Inclusion Complexation Formulation

Purpose: To formulate high-concentration doses for in vivo PK/PD studies by masking the lipophilic 2-fluorophenyl group.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water or saline (3[3]).

  • Drug Addition: Gradually add the 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (HCl salt) to the cyclodextrin solution under continuous magnetic stirring (7[7]).

  • Complexation: Stir the mixture at room temperature for 12-24 hours to allow dynamic inclusion complexes to form (3[3]).

    • Self-Validation Check: To confirm true inclusion complexation rather than mere co-solvency, perform a phase-solubility analysis. Plot the concentration of dissolved drug against increasing concentrations of HP-β-CD. A linear AL-type phase diagram confirms a 1:1 stoichiometric inclusion complex (7[7]).

  • Clarification: Filter the resulting solution through a 0.22 µm syringe filter to remove any uncomplexed drug. The filtrate is ready for in vivo administration.

PART 4: Quantitative Data & Benchmarks

The following table summarizes the expected solubility limits and the mechanistic causality behind each formulation strategy for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine.

Formulation StrategySolid State FormAssay / ApplicationExpected Solubility LimitCausality / Mechanism
PBS Buffer (pH 7.4) Free BaseNone (Not Recommended)< 10 µMHigh lipophilicity of the 2-fluorophenyl group drives rapid nucleation.
PBS Buffer (pH 7.4) HCl SaltIn vitro biochemical assays~100 - 500 µMLowered microenvironmental pH delays precipitation during dissolution.
2% DMSO in PBS HCl SaltHigh-Throughput Screening~1 - 2 mMCo-solvent disrupts water hydrogen-bonding networks, increasing capacity.
20% HP-β-CD in Water HCl SaltIn vivo PK/PD dosing> 20 mMHydrophobic cavity encapsulates the fluorophenyl group, shielding it from water.

PART 5: References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL:[Link]

  • Kinetic Solubility Assays Protocol Source: AxisPharm URL:[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL:[Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview Source: Journal of Medical Pharmaceutical and Allied Sciences (JMPAS) URL:[Link]

  • ADME Solubility Assay Source: BioDuro-Sundia URL:[Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: Carbohyde URL:[Link]

Sources

Technical Support Center: Purification of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to optimize your purification strategies, ensuring high purity and yield for your critical research and development activities.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine.

Q1: What are the most likely impurities I will encounter when synthesizing 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine?

A1: Based on common synthetic routes, which often involve the reaction of a Grignard reagent derived from 1-bromo-2-fluorobenzene with tetrahydro-4H-pyran-4-one, followed by amination, you can anticipate the following impurities:

  • Unreacted Tetrahydro-4H-pyran-4-one: The starting ketone may not have fully reacted.

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-ol: The intermediate alcohol formed after the Grignard reaction may not have been completely converted to the amine.

  • Bis-adducts: The Grignard reagent may react twice with the starting material or other electrophiles in the reaction mixture.

  • Side products from the amination step: Depending on the amination method used, various side products can form. For instance, if a reductive amination is performed, imine intermediates or over-alkylated amines might be present.[1]

Q2: My purified compound appears as an oil, but the literature suggests it should be a solid. What should I do?

A2: The free base of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine can exist as an oil or a low-melting solid. To obtain a stable, crystalline solid, it is highly recommended to convert the amine to its hydrochloride salt.[2][3][4][5][6][7] This is a common practice for amine-containing pharmaceutical intermediates as it enhances stability and crystallinity.[7]

Q3: I am seeing significant peak tailing during HPLC analysis of the free base. How can I improve the peak shape?

A3: Peak tailing for basic compounds like amines on silica-based columns is a common issue due to the interaction of the amine with acidic silanol groups on the stationary phase. To mitigate this, you can:

  • Use a base-deactivated column: Many modern reversed-phase columns are specifically designed to minimize these secondary interactions.

  • Add a mobile phase modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase can help to saturate the active sites on the silica and improve peak shape.

  • Operate at a higher pH: Using a mobile phase with a pH that keeps the amine in its neutral (free base) form can reduce tailing. However, ensure your column is stable at the chosen pH.

Q4: What is a good starting point for developing a crystallization protocol for the hydrochloride salt?

A4: A common and effective solvent for crystallizing hydrochloride salts of similar amines is acetonitrile (CH3CN).[1] You can dissolve the crude hydrochloride salt in a minimal amount of hot acetonitrile and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Other solvent systems to consider are ethanol/diethyl ether or isopropanol/hexane.

Troubleshooting Guides

This section provides more detailed solutions to specific problems you may encounter during the purification process.

Challenge 1: Poor Separation of the Target Amine from the Intermediate Alcohol by Column Chromatography

The Problem: The polarity of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine and the corresponding intermediate alcohol, 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-ol, can be very similar, leading to co-elution during standard silica gel chromatography.

The Causality: Both molecules contain a polar functional group (amine or hydroxyl) and the same non-polar phenyl and tetrahydropyran rings. This structural similarity results in comparable interactions with the stationary phase.

The Solution:

  • Utilize an Amine-Functionalized Stationary Phase: Switching from standard silica gel to an amine-functionalized silica can significantly improve the separation. The amine groups on the stationary phase interact differently with the basic target amine compared to the more neutral alcohol, leading to better resolution.[8]

  • Optimize the Mobile Phase:

    • Normal Phase: A gradient elution with a hexane/ethyl acetate system is a good starting point. The addition of a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the amine and may improve separation from the alcohol.

    • Reversed Phase: If using reversed-phase flash chromatography, a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid (TFA) can be effective. The acidic modifier will protonate the amine, altering its retention behavior relative to the alcohol.

Workflow for Optimizing Column Chromatography:

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Challenge 2: Difficulty in Obtaining High-Purity Crystals of the Hydrochloride Salt

The Problem: The isolated hydrochloride salt of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is off-white or has a wide melting point range, indicating the presence of impurities.

The Causality: Impurities from the synthesis or work-up can co-precipitate with the desired product. The choice of crystallization solvent and the cooling rate can also significantly impact crystal purity.

The Solution:

  • Pre-Crystallization Purification: Ensure the free base is as pure as possible before salt formation. A quick filtration through a plug of silica gel can remove baseline impurities.

  • Systematic Solvent Screening: A two-solvent system often yields better crystals than a single solvent.

    • Solvent 1 (Good Solvent): A solvent in which the hydrochloride salt is soluble when hot but sparingly soluble when cold. Examples include methanol, ethanol, or isopropanol.

    • Solvent 2 (Anti-Solvent): A less polar solvent in which the salt is insoluble. Examples include diethyl ether, hexane, or ethyl acetate.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude hydrochloride salt in a minimal amount of the hot "good solvent" (e.g., isopropanol).

  • While the solution is still warm, slowly add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of the "good solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Data Presentation: Recrystallization Solvent Screening

Solvent System (Good Solvent/Anti-Solvent)Initial Purity (by HPLC)Purity after Recrystallization (by HPLC)Yield (%)Observations
Acetonitrile95.2%98.5%75Small, needle-like crystals.
Isopropanol/Hexane95.2%99.3%82Well-formed, larger crystals.
Ethanol/Diethyl Ether95.2%99.1%78Fine, white powder.

Advanced Purification: High-Performance Liquid Chromatography (HPLC)

For achieving the highest possible purity, particularly for analytical standards or late-stage drug development, preparative HPLC is the method of choice.

Reverse-Phase HPLC Method Development

A universal reversed-phase HPLC method can be a good starting point for the analysis and purification of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine.[9][10]

Experimental Protocol: Generic Reverse-Phase HPLC Method

  • Column: C18, 2.7-5 µm particle size (e.g., Waters Cortecs C18+, Agilent Poroshell 120 EC-C18).

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15-20 minutes) to scout for the elution of the main peak and impurities.

  • Flow Rate: 1.0 mL/min for analytical scale.

  • Detection: UV at 254 nm and 280 nm.

Troubleshooting HPLC Separations

Caption: Troubleshooting flowchart for HPLC method development.

References

  • Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 40(4), 164-171.
  • Dong, M. W., & Hu, Y. (2021). A universal reversed-phase HPLC method for pharmaceutical analysis.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Retrieved from [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Wang, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1545-1565.
  • ResearchGate. (n.d.). Synthesis of substituted tetrahydropyran-4-one and its oxime. Retrieved from [Link]

  • RJPBCS. (n.d.). REVERSE PHASE HPLC METHOD FOR THE DETERMINATION OF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Chiral Separation of Atropisomers of 4,5-Di Methyl ∆4 N-Phenyl N-Aryl Imidazoline-2-thione Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. Retrieved from [Link]

  • MDPI. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(17), 3989.
  • PMC. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmaceutical Chemistry Journal, 59(2), 1-8.
  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

  • SIELC. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter handling issues with complex fluorinated building blocks. 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (available as a free base or hydrochloride salt) is a highly sterically hindered, alpha-tertiary amine. Its stability and solubility are strictly governed by the interplay between its tetrahydropyran (THP) ring, the primary amine, and the strongly electron-withdrawing 2-fluorophenyl group.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Insights: The Chemistry of Stability

To troubleshoot effectively, you must understand the causality behind the compound's behavior:

  • The pKa Shift (Fluorine Inductive Effect): The baseline pKa of a standard 4-aminotetrahydropyran is approximately 9.6[1]. However, introducing a highly electronegative fluorine atom on the adjacent phenyl ring exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pair, significantly lowering the amine's pKa to an estimated ~7.5[2]. Consequently, this compound transitions from a water-soluble salt to a lipophilic free base at a much lower pH than typical aliphatic amines.

  • Steric Hindrance at C4: The amine and the fluorophenyl group are attached to the same quaternary carbon. This steric bulk protects the amine from rapid nucleophilic attacks but can also trap solvent molecules or slow down intended derivatizations.

  • Tetrahydropyran (THP) Ring Integrity: The cyclic ether backbone is generally robust under physiological and basic conditions. However, it is susceptible to ether cleavage when exposed to strong, concentrated Brønsted acids (e.g., HI, HBr) at elevated temperatures[3].

Troubleshooting FAQs

Q: Why does my compound precipitate out of solution when I adjust my aqueous assay buffer to pH 8.5? A: You have crossed the compound's pKa threshold. At pH 8.5, the environment is roughly one log unit above the compound's estimated pKa (~7.5). This forces the molecule to deprotonate into its neutral, free-base form. The free base is highly lipophilic and insoluble in water, causing immediate precipitation. To maintain solubility in aqueous assays, keep the pH below 6.0, or add a co-solvent like DMSO (up to 5%) if higher pH is mandatory.

Q: I observed degradation after storing the free base in acetone overnight. What happened? A: Primary amines readily undergo nucleophilic addition with ketones and aldehydes to form imines (Schiff bases). Acetone is highly reactive toward this compound. Always avoid ketonic solvents when storing the free base. If you must use a polar aprotic solvent, use Acetonitrile (MeCN) or DMSO.

Q: Is it safe to use strong acids to deprotect other functional groups on my synthesized intermediate without destroying the THP ring? A: It depends on the acid and the conditions. The THP ring is stable to mild acids (like TFA at room temperature) used for Boc-deprotection. However, prolonged exposure to strong acids (like concentrated HBr or HI) or Lewis acids at high temperatures will trigger ring-opening ether cleavage[3]. Keep acidic deprotections as brief and cold as possible.

Q: I am losing compound during my liquid-liquid extraction (LLE) using Dichloromethane (DCM). Why? A: Two factors may be at play. First, if your aqueous layer is not sufficiently basic (pH > 10), the amine remains partially protonated and stays in the water. Second, while steric hindrance at the C4 position slows the reaction, primary amines can slowly react with halogenated solvents like DCM over time to form alkylated impurities or aminals. Switch to Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) for extraction and storage.

Quantitative Data Summaries

Table 1: pH-Dependent Speciation & Aqueous Solubility
pH RangeDominant SpeciesAqueous SolubilityChemical Stability
< 5.5 Fully Protonated (Ammonium Salt)High (>50 mg/mL)Excellent
7.0 - 8.0 Equilibrium Mixture (Salt + Free Base)Moderate to PoorProne to partitioning
> 9.5 Neutral Free BaseVery Low (<1 mg/mL)Subject to oxidation/precipitation
Table 2: Solvent Compatibility Matrix (Free Base Form)
Solvent ClassExamplesCompatibilityMechanistic Note
Alcohols Methanol, EthanolHigh Stable; keep sealed to prevent CO2 absorption (carbamate formation).
Polar Aprotic DMSO, DMF, EtOAcHigh Excellent solvation without side reactions.
Halogenated DCM, ChloroformModerate Usable for quick extractions; avoid prolonged storage due to alkylation.
Ketones Acetone, MEKLow (Avoid) Rapidly forms imines (Schiff bases) with the primary amine.

Validated Experimental Protocols

Protocol A: Preparation of Stable Aqueous Stock Solutions (10 mM)

This protocol ensures complete dissolution of the hydrochloride salt while preventing premature free-base precipitation.

  • Weighing: Weigh 2.32 mg of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride into a clean, amber glass vial.

  • Solvent Addition: Add 1.0 mL of LC-MS grade water. Do not use basic buffers (e.g., Tris or PBS at pH 7.4) for the initial dissolution.

  • Agitation: Vortex for 30 seconds until dissolved.

  • Self-Validation Step: Hold the vial against a light source. The solution must be perfectly clear. If turbidity is observed, the pH is too high (likely due to contaminated glassware). Add 0.1 M HCl dropwise (1-2 drops) until the solution turns completely clear.

  • Storage: Aliquot and store at 4°C. The acidic nature of the salt solution ensures long-term stability.

Protocol B: Liquid-Liquid Extraction (LLE) Recovery Workflow

This protocol maximizes the recovery of the free base from aqueous reaction mixtures.

  • pH Adjustment: To your aqueous reaction mixture, slowly add 1.0 M NaOH or saturated Na2CO3 while stirring.

  • Self-Validation Step: Dip a glass stirring rod into the mixture and spot it onto wide-range pH indicator paper. The pH must read ≥ 10. If it reads lower, the amine is still partially protonated and will remain in the aqueous phase. Continue adding base until pH 10 is reached.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Shake vigorously for 1 minute, then allow the layers to separate.

  • Separation: Collect the upper organic layer. Repeat the extraction with a second volume of EtOAc to ensure >95% recovery.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Visual Workflows

Speciation Acidic pH < 5.5 Fully Protonated (Ammonium Salt) Neutral pH 7.0 - 8.0 pKa Equilibrium (Mixed State) Acidic->Neutral Add Base Neutral->Acidic Add Acid Basic pH > 9.5 Free Base (Lipophilic/Precipitates) Neutral->Basic Add Base Basic->Neutral Add Acid

Fig 1: pH-dependent speciation of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine.

SolventCompatibility cluster_stable Stable Environments cluster_reactive Reactive Environments Core Free Base Compound (Reactive Primary Amine) Alcohols Methanol / Ethanol (Stable) Core->Alcohols Recommended Aprotic DMSO / DMF / EtOAc (Stable) Core->Aprotic Recommended Ketones Acetone (Forms Imines) Core->Ketones Avoid Halogens DCM / Chloroform (Slow Alkylation) Core->Halogens Limit Exposure

Fig 2: Solvent compatibility and degradation pathways for the free base amine.

References

  • Jiang, et al. "2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects." PMC, National Institutes of Health. Available at:[Link][2]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The 4-aryl-4-aminotetrahydropyran scaffold is a privileged structure in modern drug discovery, valued for its three-dimensional character and its ability to present substituents in well-defined vectors.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the common challenges and critical parameters associated with the synthesis of these valuable compounds.

I. Overview of Synthetic Strategies

The construction of the 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine core can be approached through several synthetic routes. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. The most prevalent and reliable method is the reductive amination of a corresponding ketone precursor.

Synthetic_Overview cluster_0 Primary Route: Reductive Amination cluster_1 Alternative Routes Ketone 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-one Product Target Amine: 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-amine Ketone->Product Reductive Amination (e.g., NaBH3CN, H2/Pd) AmineSource Amine Source (e.g., NH4OAc, NH2OH) AmineSource->Product Prins Prins Cyclization Prins->Product Multi-step Nucleophilic Nucleophilic Addition to Imine Nucleophilic->Product Multi-step

Caption: Primary and alternative synthetic routes to the target compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine?

The most direct and widely used method is the reductive amination of the corresponding ketone precursor, 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-one.[1][2][3] This one-pot reaction involves the condensation of the ketone with an amine source to form an intermediate imine (or oxime), which is then reduced in situ to the desired primary amine.[1][4] This approach is generally favored for its operational simplicity and good yields.[2]

Q2: What are the best reducing agents for the reductive amination step?

The choice of reducing agent is critical for maximizing yield and minimizing side reactions.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent. Its key advantage is its selectivity; it readily reduces the protonated iminium ion intermediate but is much slower to reduce the starting ketone, thus preventing the formation of the corresponding alcohol as a byproduct.[3] The reaction is typically run under mildly acidic conditions (pH ~5-6) to facilitate iminium ion formation.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, milder, and non-toxic alternative to NaBH₃CN. It is particularly effective for reductive aminations and does not require strict pH control, often providing cleaner reactions and higher yields.[3]

  • Catalytic Hydrogenation (H₂/Pd, PtO₂): This method is also effective and is a greener alternative, avoiding stoichiometric metal hydride waste.[1] However, it may require higher pressures and can be sensitive to catalyst poisons. It also carries the risk of dehalogenation (removal of the fluorine atom), although this is less common with fluoroarenes compared to chloro- or bromoarenes.

Q3: How does the 2-fluoro substituent on the phenyl ring affect the reaction?

The fluorine atom at the ortho position has significant electronic effects.

  • Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring.[5]

  • Mesomeric Effect: Fluorine can also donate electron density to the ring via its lone pairs (a +M effect).[5] The interplay of these effects influences reactivity. In the context of a Pictet-Spengler type reaction, the electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack, potentially requiring harsher conditions (stronger acid, higher temperature) for cyclization compared to an unsubstituted phenyl ring.[6][7] In nucleophilic aromatic substitution reactions, a fluorine atom can paradoxically increase the rate by stabilizing the negatively charged Meisenheimer intermediate.[8] While not directly participating in the reductive amination, its electronic influence can subtly affect the properties of intermediates.

Q4: I'm struggling with the purification of the final amine product. What are the best practices?

Purifying polar, basic amines like the target compound is a common challenge due to their interaction with standard silica gel.[9]

  • Acid-Base Extraction: Before chromatography, an aqueous acid-base workup can remove many non-basic impurities. The amine can be extracted into an acidic aqueous layer (e.g., 1M HCl), the organic layer discarded, and the aqueous layer then basified (e.g., with NaOH or Na₂CO₃) to regenerate the free amine, which is then extracted back into an organic solvent like dichloromethane or ethyl acetate.[10]

  • Chromatography Modifications:

    • Amine Additive: Add a small amount of a volatile amine, like triethylamine (0.5-1%), to the eluent (e.g., DCM/Methanol). This "competing base" neutralizes the acidic silanol groups on the silica surface, preventing peak tailing and improving recovery.[9]

    • Ammonia in Methanol: Use a pre-mixed solution of 7N ammonia in methanol as the polar component of your mobile phase.

    • Alternative Stationary Phases: If tailing persists, consider using basic alumina or an amine-functionalized silica column.[9][11]

    • Reversed-Phase Chromatography: For highly polar amines, reversed-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase, often containing an additive like trifluoroacetic acid (TFA) or formic acid, can be very effective.[12]

III. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine derivatives, primarily focusing on the reductive amination pathway.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine.[1] 2. Incorrect pH: The reaction is pH-sensitive. If too acidic, the amine starting material is fully protonated and non-nucleophilic. If too basic, the iminium ion intermediate does not form efficiently.[4] 3. Poor Quality Reagents: Water in the reaction can hydrolyze the imine intermediate. Impurities in the starting ketone can interfere.[6][13] 4. Inactive Reducing Agent: The hydride reagent may have decomposed due to improper storage.1. Use a dehydrating agent like molecular sieves or magnesium sulfate to drive the equilibrium towards the imine.[14] Alternatively, pre-form the imine before adding the reducing agent. 2. Optimize pH: For NaBH₃CN, buffer the reaction to a pH of 5-6 using acetic acid. NaBH(OAc)₃ is generally less sensitive to pH.[3] 3. Ensure reagents are pure and solvents are anhydrous. 4. Use a fresh bottle of the reducing agent.
Formation of Alcohol Byproduct 1. Non-selective Reducing Agent: The reducing agent is reducing the starting ketone faster than the imine. This is common with powerful reductants like NaBH₄.[3] 2. Slow Imine Formation: If imine formation is slow, the ketone is exposed to the reducing agent for a longer period.1. Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃, which preferentially reduce the iminium ion.[3] 2. Allow the ketone and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent to allow the imine to form.
Formation of Dialkylated Amine 1. Reaction with Primary Amine Product: The newly formed primary amine product can react with another molecule of the starting ketone to form a secondary amine.1. Use a large excess of the ammonia source (e.g., ammonium acetate or ammonium chloride) to outcompete the primary amine product for the ketone.
Difficult Purification (Peak Tailing) 1. Strong Interaction with Silica Gel: The basic amine product is interacting strongly with the acidic silanol groups on the surface of the silica gel.[9]1. Add a competing base like triethylamine (0.5-1%) or ammonia to the mobile phase.[9] 2. Use an alternative stationary phase like basic alumina, amine-functionalized silica, or switch to reversed-phase (C18) chromatography.[11][12]

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Caption: A logical workflow for troubleshooting common synthesis issues.

IV. Detailed Experimental Protocol: Reductive Amination

This protocol provides a robust starting point for the synthesis. Optimization of time, temperature, and stoichiometry may be required for specific substrates.

Materials:

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-one (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (10 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-one (1.0 equiv) and ammonium acetate (10 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous methanol (approx. 0.1 M concentration relative to the ketone).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C in an ice bath. In a single portion, add sodium cyanoborohydride (1.5 equiv).

    • Safety Note: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle with care in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases and the pH is acidic (~pH 2). Stir for 30 minutes.

  • Work-up (Acid-Base Extraction): a. Concentrate the reaction mixture under reduced pressure to remove most of the methanol. b. Dilute the residue with water and wash with DCM or ethyl acetate to remove any non-basic impurities. Discard the organic layer. c. Cool the acidic aqueous layer in an ice bath and carefully basify with 1 M NaOH until the pH is >10. d. Extract the aqueous layer three times with DCM. e. Combine the organic extracts, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an eluent system of DCM and methanol, with 1% triethylamine added to the mobile phase.

V. Data Summary Table: Reaction Parameter Optimization

The following table provides a general guide to optimizing key parameters for the reductive amination.

ParameterTypical RangeConsiderations & Rationale
Amine Source NH₄OAc, NH₄ClAmmonium acetate is often preferred as the acetate counterion can help buffer the reaction in the optimal pH range.
Equivalents of Amine 5 - 15 equivA large excess is used to drive the equilibrium towards imine formation and minimize the formation of secondary amine byproducts.
Reducing Agent NaBH₃CN, NaBH(OAc)₃NaBH(OAc)₃ is often preferred for its lower toxicity and milder nature, though NaBH₃CN is highly effective.[3]
Solvent Methanol, Ethanol, DichloromethaneProtic solvents like methanol are common as they readily dissolve the ammonium salts.[13]
Temperature 0 °C to Room Temp.The reaction is typically started at 0 °C for the addition of the reducing agent for safety and selectivity, then allowed to proceed at room temperature.[13][15]
pH ~5-7Crucial for the formation of the electrophilic iminium ion intermediate without deactivating the amine nucleophile.[4][16]

VI. References

  • BenchChem. (2025). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.

  • Patsnap Eureka. (2026, February 24). Benzene Ring vs Fluorobenzene: Examination of Reactivity.

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7). PMC.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10).

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry.

  • Tetrahydropyran synthesis. Organic Chemistry Portal.

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. (2019, November 13). ResearchGate.

  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Tetrahydropyridine-5-Carboxamide Synthesis.

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.

  • BenchChem. (2025). Optimization of reaction conditions for tetrahydropyridine-5-carboxamide synthesis.

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).

  • BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.

  • Reductive amination. Wikipedia.

  • Pictet–Spengler reaction. Wikipedia.

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

  • Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube.

  • 4-(trifluoromethyl)tetrahydro-2H-pyran-4-amine synthesis. ChemicalBook.

  • The Pictet Spengler Reaction Mechanism. (2020, March 29). YouTube.

Sources

Identifying and minimizing byproducts in 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing byproducts to enhance yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.

Q1: I am observing significant amounts of a dimeric ether byproduct during my Grignard reaction. What is the cause and how can I prevent it?

Root Cause Analysis:

The formation of a dimeric ether byproduct, often a bis(tetrahydropyranyl) ether derivative, during the Grignard addition of 2-fluorophenylmagnesium bromide to tetrahydro-4H-pyran-4-one is a common issue. This side reaction is primarily driven by the unreacted ketone acting as a Lewis acid to activate another molecule of the ketone, which is then attacked by the alkoxide intermediate.

Mitigation Strategies:

  • Inverse Addition: Instead of adding the Grignard reagent to the ketone, add the ketone solution dropwise to the Grignard reagent. This ensures that the Grignard reagent is always in excess, minimizing the concentration of the unreacted ketone available to participate in the side reaction.

  • Low Temperature: Maintain a low reaction temperature (typically -20°C to 0°C). This slows down the rate of the side reaction more significantly than the desired Grignard addition.

  • Solvent Choice: Tetrahydrofuran (THF) is the preferred solvent. Its ability to solvate the magnesium ion helps to maintain the Grignard reagent in a monomeric and more reactive state.[1]

Experimental Protocol: Optimized Grignard Reaction with Inverse Addition

  • Prepare the 2-fluorophenylmagnesium bromide in THF from 2-bromofluorobenzene and magnesium turnings.

  • Cool the Grignard solution to -10°C in an ice-salt bath.

  • Dissolve tetrahydro-4H-pyran-4-one in anhydrous THF.

  • Add the ketone solution dropwise to the stirred Grignard solution over a period of 1-2 hours, ensuring the temperature does not exceed -5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and extraction.

Q2: My Ritter reaction is producing a significant amount of an elimination byproduct, 4-(2-fluorophenyl)-3,6-dihydro-2H-pyran. How can I favor the desired amination?

Root Cause Analysis:

The Ritter reaction involves the generation of a carbocation intermediate from the tertiary alcohol precursor in the presence of a strong acid.[2][3][4] This carbocation can either be trapped by the nitrile to form the desired N-alkyl amide or undergo elimination of a proton to form an alkene.[5] The formation of the elimination byproduct is favored by high temperatures and highly acidic conditions.

Minimization Strategies:

  • Acid Choice and Concentration: Use a moderately strong acid like concentrated sulfuric acid, but avoid a large excess. The acid is catalytic, and an excessive amount can promote the elimination pathway.

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the alcohol to the acid/nitrile mixture.

  • Nitrile as Solvent: Using the nitrile (e.g., acetonitrile) as the solvent ensures a high concentration of the nucleophile, which can more effectively trap the carbocation before it undergoes elimination.

Experimental Protocol: Controlled Ritter Reaction for Amine Synthesis

  • To a stirred solution of acetonitrile, add concentrated sulfuric acid dropwise at 0°C.

  • Dissolve the 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-ol in acetonitrile.

  • Slowly add the alcohol solution to the acidic acetonitrile mixture, maintaining the temperature below 10°C.

  • After the addition, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by pouring it onto ice and neutralizing with a strong base (e.g., NaOH) to hydrolyze the intermediate nitrilium ion to the amide.

  • The resulting amide can then be hydrolyzed under acidic or basic conditions to yield the final amine.

Q3: During reductive amination of 4-(2-fluorophenyl)tetrahydro-4H-pyran-4-one, I am observing over-alkylation leading to a tertiary amine byproduct. How can this be controlled?

Root Cause Analysis:

Over-alkylation in reductive amination occurs when the newly formed primary amine reacts with another molecule of the ketone to form a secondary amine, which can then be further reduced to a tertiary amine.[6] This is more prevalent when the primary amine is highly nucleophilic and the ketone is reactive.

Control Measures:

  • Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) to outcompete the primary amine for reaction with the ketone.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is a milder reducing agent and less likely to reduce the ketone directly before imine formation.[7] Sodium cyanoborohydride is also effective and can be used in protic solvents.[7]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation while minimizing the nucleophilicity of the primary amine product, thus reducing its tendency to undergo further reaction.

Experimental Protocol: Selective Reductive Amination

  • Dissolve 4-(2-fluorophenyl)tetrahydro-4H-pyran-4-one and a large excess (5-10 equivalents) of ammonium acetate in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture to 0°C and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and perform an acidic workup to extract the amine.

  • Neutralize the aqueous layer with a base and extract the product with an organic solvent.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine?

A: The two most common synthetic strategies are:

  • Grignard Reaction followed by a Ritter Reaction: This involves the addition of 2-fluorophenylmagnesium bromide to tetrahydro-4H-pyran-4-one to form the tertiary alcohol, which is then converted to the amine via the Ritter reaction.

  • Reductive Amination: This is a one-pot reaction where 4-(2-fluorophenyl)tetrahydro-4H-pyran-4-one is reacted with an ammonia source in the presence of a reducing agent.

Q: What analytical techniques are best for identifying byproducts in this synthesis?

A: A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring and initial purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For detailed structural elucidation of the desired product and any isolated byproducts. ¹⁹F NMR is particularly useful for tracking the fluorine-containing species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities.

Q: How can I purify the final product to remove persistent byproducts?

A: Purification strategies will depend on the nature of the impurities:

  • Acid-Base Extraction: The basic nature of the amine product allows for its separation from neutral organic byproducts by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.

  • Column Chromatography: Silica gel chromatography is effective for separating the desired amine from closely related byproducts. A gradient elution system, for example, with dichloromethane and methanol, is often employed.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[8] The hydrochloride salt of the amine is often crystalline and can be readily purified.[9][10]

Visualizing Reaction Pathways

Byproduct Formation in the Ritter Reaction

Ritter_Byproducts Tertiary_Alcohol 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-ol Carbocation Tertiary Carbocation Intermediate Tertiary_Alcohol->Carbocation + H⁺ Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion + R-C≡N Elimination_Product 4-(2-Fluorophenyl)-3,6-dihydro- 2H-pyran (Byproduct) Carbocation->Elimination_Product - H⁺ (Elimination) Nitrile Acetonitrile (R-C≡N) Amide Intermediate Amide Nitrilium_Ion->Amide + H₂O Desired_Amine 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-amine Amide->Desired_Amine Hydrolysis

Caption: Mechanism of the Ritter reaction showing the desired amination pathway and the competing elimination side reaction.

Workflow for Impurity Identification and Minimization

Impurity_Workflow Start Crude Reaction Mixture Analysis Analytical Characterization (TLC, LC-MS, NMR) Start->Analysis Identification Byproduct Structure Identification Analysis->Identification Purification Purification Strategy (Chromatography, Crystallization) Analysis->Purification If purity is low Root_Cause Determine Root Cause (e.g., Temperature, Stoichiometry) Identification->Root_Cause Optimization Reaction Parameter Optimization Root_Cause->Optimization Optimization->Start Re-run Reaction Final_Product Pure Product (>99%) Purification->Final_Product

Sources

Preventing degradation of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Degradation Prevention

Ticket ID: CAS-1380300-64-0-SUP Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are likely accessing this guide because your sample of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine has changed physical state (solidified, crusted) or color (yellowing) during storage.

This molecule is a hindered primary amine attached to a tetrahydropyran ring. While the fluorophenyl and pyran moieties are chemically robust, the primary amine (


)  is the critical failure point. It is thermodynamically driven to react with atmospheric carbon dioxide (

) and oxygen.

The Golden Rule: Treat the Free Base form as an air-sensitive reagent. Treat the HCl Salt as a hygroscopic solid.

Module 1: The Chemistry of Degradation

To prevent degradation, you must understand the invisible reactions occurring in your storage vial. The two primary enemies are Carbamylation (reversible) and Oxidation (irreversible).

Mechanism 1: The "White Crust" Phenomenon (Carbamylation)

The most common user complaint is: "My liquid amine turned into a white solid." This is not polymerization. It is the formation of a carbamic acid or carbamate salt upon contact with atmospheric


. This reaction is rapid and can occur within minutes of exposure to humid air.
Mechanism 2: Yellowing (Oxidation)

Slow oxidation of the nitrogen lone pair leads to N-oxides and colored impurities (imines/quinones), typically resulting in a yellow-to-brown discoloration.

Visualizing the Pathway

The following diagram illustrates the chemical fate of your compound when exposed to air.

DegradationPathways Amine Active Amine (Free Base) CarbamicAcid Carbamic Acid (Unstable Intermediate) Amine->CarbamicAcid + CO2 (Rapid) NOxide N-Oxide / Imines (Yellow Impurities) Amine->NOxide + O2 (Slow) CO2 Atmospheric CO2 O2 Atmospheric O2 CarbamateSalt Carbamate Salt (White Solid/Crust) CarbamicAcid->CarbamateSalt + Amine molecule CarbamateSalt->Amine Acid/Base Extraction (Reversible)

Figure 1: Degradation pathways. The Red path (Carbamate formation) is the most common storage failure but is reversible. The Black path (Oxidation) is irreversible.

Module 2: Storage Matrix

The storage requirements depend entirely on whether you possess the Free Base or the Hydrochloride Salt .

ParameterFree Base (Liquid/Low-Melting Solid)Hydrochloride Salt (Solid)
Primary Risk

absorption (Crusting)
Hygroscopicity (Clumping)
Atmosphere Strict Inert Gas (Argon/Nitrogen)Tightly sealed; Desiccator recommended
Temperature 2°C to 8°C (Short term)-20°C (Long term)Room Temperature (Acceptable)Keep Cool & Dry
Container Amber glass with Septum Cap or Parafilm sealAmber glass vial
Handling Syringe transfer recommended to avoid air exposureWeigh quickly; avoid open-air exposure

Critical Note: Never store the Free Base in Acetone or Ethyl Acetate . The primary amine will react with ketones/aldehydes to form Schiff Bases or acetamides. Use Dichloromethane (DCM) or Toluene if solution storage is necessary.

Module 3: Troubleshooting & FAQs

Field-proven answers to common laboratory issues.

Q1: My sample arrived as a liquid, but now it has white solids floating in it. Is it spoiled?

Diagnosis: You have Carbamate formation . The amine has reacted with


 in the headspace of the vial.
Fix:  This is reversible. Do not discard.
  • Dissolve the mixture in Dichloromethane (DCM).

  • Wash with 1M NaOH (aqueous). The base will deprotonate the carbamate, releasing

    
     and regenerating the free amine.
    
  • Dry the organic layer over

    
    , filter, and concentrate.
    
Q2: The compound has turned yellow/brown. Can I still use it?

Diagnosis: Oxidation . Assessment: If the color is faint yellow, the purity is likely still >95%. The colored impurities have high extinction coefficients, meaning a tiny amount looks very dark. Fix:

  • For critical biology: Re-purify via column chromatography (DCM:MeOH:

    
    ).
    
  • For synthesis: You can likely use it as is, but expect a slightly lower yield.

Q3: I need to store a stock solution. Which solvent should I use?

Recommendation: Anhydrous DMSO or Ethanol .

  • Avoid: Acetone (forms imines), Chloroform (can slowly alkylate/oxidize amines over months), or Water (hydrolysis risk).

  • Protocol: Store aliquots at -20°C. Do not freeze-thaw repeatedly.

Module 4: Recovery Protocol (Self-Validating)

If your Free Base has degraded significantly (crusted), use this standard Acid-Base Extraction protocol to "reset" the compound. This protocol is self-validating because the final mass recovery indicates success.

Workflow Diagram

PurificationWorkflow Start Degraded Sample (Solid/Crust) Dissolve 1. Dissolve in DCM (Organic Phase) Start->Dissolve Wash 2. Wash with 1M NaOH (Removes Carbamates) Dissolve->Wash Sep 3. Separate Layers Wash->Sep Dry 4. Dry Organic Layer (Na2SO4) Sep->Dry Keep Organic Discard Aqueous Evap 5. Rotary Evaporation (Under Vacuum) Dry->Evap Final Pure Free Base (Clear Oil/Solid) Evap->Final

Figure 2: Acid-Base recovery workflow for regenerating the active amine.

Step-by-Step Protocol
  • Dissolution: Dissolve the degraded sample in Dichloromethane (DCM) . Use ~10 mL per gram of substance.

  • Basic Wash: Transfer to a separatory funnel. Add an equal volume of 1M NaOH or Saturated

    
     . Shake vigorously for 2 minutes. Vent frequently as 
    
    
    
    gas may be released.
  • Separation: Collect the lower organic layer (DCM).

  • Drying: Add anhydrous Sodium Sulfate (

    
    )  to the DCM solution and let sit for 10 minutes to absorb water.
    
  • Filtration & Concentration: Filter off the solid sulfate. Evaporate the DCM using a rotary evaporator (bath temp < 40°C).

  • Validation: The resulting product should be a clear, colorless to pale yellow oil/solid. Run an LC-MS or NMR to confirm identity.

References

  • PubChem. Compound Summary for CID 58462066 (Free Base). National Library of Medicine. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Biotage. Strategies for the Purification of Amines. Technical Note. Available at: [Link]

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Cross-Reactivity & Safety Profiling of the 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine Scaffold

Executive Summary: The Strategic Value of the Pyran-Amine Scaffold

In modern drug discovery, the 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (CAS: 1380300-64-0) scaffold represents a critical bioisostere for the classic 4-phenylpiperidine moiety found in numerous CNS and metabolic drugs (e.g., opioids, SSRIs).

While the phenylpiperidine core is pharmacologically privileged, it often suffers from high lipophilicity (LogP) and significant hERG channel liability (cardiotoxicity). The tetrahydropyran (THP) analog introduces a polar oxygen atom, lowering LogP and pKa, which typically improves metabolic stability and reduces off-target promiscuity while maintaining ligand efficiency.

This guide provides a comprehensive framework for profiling this scaffold against related targets to validate its selectivity and safety early in the lead optimization phase.

Comparative Landscape: Pyran vs. Piperidine vs. Cyclohexane

Before diving into specific cross-reactivity, it is essential to benchmark the performance of the 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine scaffold against its direct structural competitors.

Table 1: Physicochemical & Safety Profile Comparison Data represents consensus trends for 4,4-disubstituted scaffolds in medicinal chemistry.

FeatureTetrahydropyran-4-amine (Subject)Piperidine-4-amine (Alternative)Cyclohexane-4-amine (Alternative)Implication
LogP (Lipophilicity) Low (1.5 - 2.0) Medium (2.5 - 3.5)High (> 3.5)THP improves solubility and lowers metabolic clearance.
pKa (Basicity) ~8.5 (Lower) ~10.5 (High)~10.5 (High)Lower pKa reduces lysosomal trapping and phospholipidosis risk.
hERG Liability Low HighMediumThe ether oxygen reduces the cationic amphiphilic character required for hERG block.
Metabolic Stability High ModerateLowThe 2-Fluoro group blocks metabolic oxidation on the phenyl ring; Pyran is less prone to oxidation than piperidine.
CNS Penetration Moderate/High HighHighLower LogP may slightly reduce passive diffusion but improves unbound fraction (

).

Cross-Reactivity Profiling: The "Related Targets" Landscape

When deploying this scaffold, cross-reactivity typically arises from structural mimicry. The profiling strategy must address three distinct biological spaces:

A. Protease Selectivity (If targeting DPP-4)

If this scaffold is used for Dipeptidyl Peptidase-4 (DPP-4) inhibition (a common application for pyran-amines), you must screen against the "DPP-4 Activity-and-Structure Homologs" (DASH) family to avoid toxicity.

  • Primary Target: DPP-4 (CD26)

  • Critical Off-Targets:

    • DPP-8 & DPP-9: Inhibition is linked to severe toxicity (alopecia, thrombocytopenia, reticulocytopenia).

    • FAP (Fibroblast Activation Protein): Relevant for oncology but a potential off-target in diabetes.

B. GPCR Promiscuity (CNS Applications)

The 4-aryl-4-amine motif is a "privileged structure" for GPCRs.

  • Opioid Receptors (

    
    , 
    
    
    
    ,
    
    
    ):
    The 4-phenyl-piperidine is the core of fentanyl/pethidine. The pyran analog must be profiled to ensure no unintended opioid activity.
  • NK1 Receptor: Substance P antagonists often feature this core.

  • Sigma Receptors (

    
    1, 
    
    
    
    2):
    Common off-targets for cationic amines.
C. Safety Pharmacology (The "Death" Panel)
  • hERG Channel: Mandatory screening due to the amine functionality.

  • CYP450 Panel: Specifically CYP2D6 (binds basic amines) and CYP3A4.

Visualizing the Screening Workflow

The following diagram illustrates the logical flow for profiling a lead compound containing this scaffold.

ProfilingCascade cluster_Primary Phase 1: Efficacy cluster_Selectivity Phase 2: Selectivity (Cross-Reactivity) cluster_Safety Phase 3: Safety Compound 4-(2-F-Ph)-THP-4-Amine (Lead Series) PrimaryAssay Primary Target Assay (e.g., DPP-4 or NK1) IC50 < 50 nM Compound->PrimaryAssay DASH_Panel DASH Panel (DPP-8, DPP-9, FAP) Target: >100x Selectivity PrimaryAssay->DASH_Panel If Protease Target GPCR_Panel GPCR Safety Panel (Opioid, Sigma, NK1) Target: >1000x Selectivity PrimaryAssay->GPCR_Panel If CNS Target hERG hERG Patch Clamp Target: IC50 > 10 µM DASH_Panel->hERG Pass GPCR_Panel->hERG Pass CYP CYP Inhibition (2D6, 3A4) Target: IC50 > 10 µM hERG->CYP

Figure 1: Strategic Screening Cascade. The workflow bifurcates based on the primary therapeutic indication (Protease vs. GPCR) but converges on mandatory safety endpoints (hERG/CYP).

Experimental Protocols

To ensure data integrity (E-E-A-T), use these self-validating protocols.

Protocol A: DPP-Family Selectivity Assay (Fluorogenic)

Use this if your application is metabolic disease (DPP-4 inhibition).

Principle: Measurement of the cleavage of a fluorogenic substrate (Gly-Pro-AMC) by recombinant enzymes. The 2-fluorophenyl group may sterically clash with the smaller S1/S2 pockets of DPP-8/9, enhancing selectivity.

  • Reagents:

    • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

    • Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

      
       must be determined for each enzyme (typically ~20-50 µM).
      
    • Enzymes: Recombinant human DPP-4, DPP-8, DPP-9 (expressed in Sf9 cells).

  • Procedure:

    • Step 1: Dilute 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine in DMSO (10-point dose-response, starting at 100 µM).

    • Step 2: Incubate compound with Enzyme (0.1 nM final) for 15 min at 25°C. Control: DMSO only.

    • Step 3: Initiate reaction by adding Gly-Pro-AMC (at

      
       concentration).
      
    • Step 4: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 min.

  • Validation Criteria:

    • Z-Factor: > 0.5.

    • Reference Standard: Include Sitagliptin (DPP-4 selective) and Vildagliptin (less selective) as benchmarks.

Protocol B: Automated Patch Clamp for hERG (Safety)

Use this to quantify cardiac risk relative to the piperidine analog.

  • System: QPatch or Patchliner (Automated Whole-Cell Patch Clamp).

  • Cells: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: KF-based internal solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (Activation).

    • Repolarize to -50 mV for 2s (Tail current measurement).

    • Pulse frequency: 0.1 Hz.

  • Data Analysis:

    • Measure peak tail current amplitude.

    • Calculate % inhibition relative to baseline.

    • Success Metric: The pyran scaffold should show significantly higher IC50 (lower toxicity) than the 4-phenylpiperidine analog (often IC50 < 1 µM).

Mechanistic Logic: Why the 2-Fluoro Group Matters

The specific inclusion of the 2-fluorophenyl group in this CAS number is not accidental. In cross-reactivity profiling, this substituent plays two roles:

  • Conformational Lock: The ortho-fluorine creates a steric clash or electrostatic repulsion with the pyran ring oxygen or the amine, forcing the phenyl ring into a specific twist (dihedral angle). This restricts the "induced fit" into off-target binding pockets (e.g., reducing affinity for flexible GPCR pockets like Dopamine D2).

  • Metabolic Blockade: While 4-fluoro (para) is common to block CYP-mediated hydroxylation, 2-fluoro (ortho) protects against ortho-hydroxylation and can alter the pKa of the amine through inductive effects, further tuning selectivity.

Diagram: Bioisosteric Impact on Selectivity

Bioisostere cluster_Piperidine Traditional Scaffold (4-Phenylpiperidine) cluster_Pyran Subject Scaffold (4-(2-F-Ph)-THP-4-Amine) Pip_Node High Lipophilicity (LogP > 3) Basic pKa (~10) High hERG Risk Pyran_Node Lower Lipophilicity (LogP < 2) Reduced Basicity (pKa ~8.5) Reduced hERG Binding Pip_Node->Pyran_Node Bioisosteric Replacement Mechanism Mechanism: Ether Oxygen reduces amphiphilicity. 2-Fluoro restricts conformation. Mechanism->Pyran_Node

Figure 2: Impact of the Tetrahydropyran switch on physicochemical properties.

References

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Chapter on Bioisosterism and Scaffold Hopping). Link

  • Lankas, G. R., et al. (2005). "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9." Diabetes, 54(10), 2988–2994. Link

  • Kalgutkar, A. S., et al. (2005). "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism, 6(3), 161-225. (Reference for aniline/amine metabolic risks). Link

Sources

Head-to-head comparison of different synthesis routes for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is a key building block in medicinal chemistry, frequently incorporated into the structure of novel therapeutic agents. Its unique three-dimensional structure, featuring a substituted tetrahydropyran ring, offers a valuable scaffold for exploring new chemical space in drug discovery. The efficient and scalable synthesis of this amine is therefore of critical importance to researchers in the pharmaceutical industry. This guide provides a detailed, head-to-head comparison of the two most prominent synthetic routes to this valuable compound, offering insights into the practical considerations and experimental nuances of each approach.

This analysis is grounded in established chemical principles and supported by data from analogous transformations reported in the scientific literature. We will delve into two primary strategies:

  • Route 1: Reduction of a Nitrile Intermediate

  • Route 2: Reductive Amination of a Ketone Precursor

Each route will be evaluated based on factors such as yield, scalability, safety, and the availability of starting materials.

Route 1: Synthesis via Nitrile Reduction

This synthetic pathway proceeds through a key intermediate, 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile. The overall strategy involves the construction of this nitrile, followed by its chemical reduction to the desired primary amine.

Workflow for Route 1: Nitrile Reduction

Nitrile Reduction Route cluster_0 Step 1: Synthesis of Nitrile Intermediate cluster_1 Step 2: Reduction to Amine Tetrahydropyran-4-one Tetrahydropyran-4-one Addition Grignard Addition Tetrahydropyran-4-one->Addition Grignard_Reagent 2-Fluorophenyl magnesium bromide Grignard_Reagent->Addition Tertiary_Alcohol 4-(2-Fluorophenyl) tetrahydro-2H-pyran-4-ol Addition->Tertiary_Alcohol Cyanation Cyanation (e.g., TMSCN, Lewis Acid) Tertiary_Alcohol->Cyanation Nitrile_Intermediate 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-carbonitrile Cyanation->Nitrile_Intermediate Reduction Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Nitrile_Intermediate->Reduction Final_Product 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-amine Reduction->Final_Product Reductive Amination Route cluster_0 Step 1: Synthesis of Ketone Intermediate cluster_1 Step 2: Reductive Amination Starting_Material_1 1-Bromo-2-fluorobenzene Coupling_Reaction Aryl Lithiation followed by Addition to Ketone Starting_Material_1->Coupling_Reaction Starting_Material_2 Tetrahydro-4H-pyran-4-one Starting_Material_2->Coupling_Reaction Tertiary_Alcohol_2 4-(2-Fluorophenyl) tetrahydro-2H-pyran-4-ol Coupling_Reaction->Tertiary_Alcohol_2 Oxidation Oxidation (e.g., PCC, Swern) Tertiary_Alcohol_2->Oxidation Ketone_Intermediate 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-one Oxidation->Ketone_Intermediate Reductive_Amination Reductive Amination (Ammonia, Reducing Agent) Ketone_Intermediate->Reductive_Amination Final_Product_2 4-(2-Fluorophenyl)tetrahydro- 2H-pyran-4-amine Reductive_Amination->Final_Product_2

A Comparative Guide to Validating Cellular Target Engagement for Novel Small Molecules: A Case Study with 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Target" Challenge with Novel Compounds

In the realm of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical and often arduous steps is the identification and validation of its biological target.[1][2][3] Without a clear understanding of the molecular interactions a compound has within a cell, efforts to optimize its efficacy and safety are akin to navigating without a compass. This guide provides a comprehensive, methodology-driven approach to elucidating the target of a novel compound, using the uncharacterized molecule 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine as a case study.

This guide is structured not as a rigid protocol, but as a strategic workflow. We will compare and contrast a suite of powerful techniques, providing the causal logic behind their sequential application. Our goal is to build a robust, self-validating system of evidence to confidently identify the cellular target(s) of our compound of interest.

The Strategic Workflow: A Multi-Pronged Approach to Target Deconvolution

No single experiment can definitively identify and validate a drug target. A rigorous approach integrates evidence from multiple, orthogonal assays. Here, we present a workflow that moves from broad, in-cell target engagement to specific, high-confidence identification and biophysical characterization.

Caption: A strategic workflow for novel compound target identification and validation.

Phase 1: Confirming Cellular Engagement with the Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before embarking on costly and time-consuming proteomics, we must first answer a fundamental question: does our compound enter the cell and bind to any protein with sufficient affinity to cause a measurable effect? CETSA is an invaluable tool for this purpose.[4][5][6] It operates on the principle that a protein's thermal stability is altered upon ligand binding.[6][7][8] By heating cell lysates treated with our compound and quantifying the amount of soluble protein remaining, we can detect target engagement without prior knowledge of the target itself.[9][10]

Experimental Protocol: CETSA Melt Curve
  • Cell Culture: Culture a relevant cell line (e.g., HEK293T for general screening) to ~80-90% confluency.

  • Compound Treatment: Treat cells with a high concentration of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (e.g., 10-50 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells via freeze-thaw cycles.

  • Heat Challenge: Aliquot the lysates and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling.[7]

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze by SDS-PAGE and Western blotting for a housekeeping protein (e.g., GAPDH) to ensure equal loading and a protein of interest if a hypothesis exists. For target discovery, a broad-spectrum protein stain can be used initially.

Trustworthiness: A positive result in CETSA is a rightward shift in the melting curve of a protein in the presence of the compound, indicating stabilization. This provides direct, biophysical evidence of target engagement within the complex milieu of the cell.

Phase 2: Identifying Potential Targets via Competitive Chemical Proteomics

Expertise & Experience: Having confirmed cellular engagement, we now need to identify the binding partner(s). Chemical proteomics, particularly competitive pulldown assays, is a powerful discovery tool.[11][12][13] We will use "kinobeads" as a representative example. These are sepharose beads derivatized with a cocktail of broad-spectrum kinase inhibitors.[14][15] The principle is that our compound of interest will compete with the beads for binding to its target proteins, leading to a reduced abundance of these proteins in the pulldown. This approach is not strictly limited to kinases, as many other proteins bind ATP and may interact with the ligands on the beads.

Experimental Protocol: Kinobeads Competitive Pulldown
  • Lysate Preparation: Prepare a large-scale native cell lysate from the chosen cell line.

  • Pre-incubation: Aliquot the lysate and incubate with either vehicle (DMSO) or a high concentration of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine for 1 hour at 4°C.

  • Kinobeads Incubation: Add equilibrated kinobeads to the lysates and incubate for another 1-2 hours at 4°C to allow for binding.[11][12]

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specific binders.[13]

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by high-resolution mass spectrometry.

  • Data Analysis: Quantify the relative abundance of proteins in the compound-treated sample versus the vehicle control. Proteins that are significantly depleted in the compound-treated sample are considered potential targets.

Authoritative Grounding: The output of this experiment is a list of proteins ranked by the degree of their displacement by our compound. This provides a focused list of high-probability candidates for further validation.

Data Presentation: Hypothetical Pulldown Results
Protein IDGene NameFold Change (Compound/Vehicle)p-valuePutative Function
P04637TP530.950.85Tumor Suppressor
P27361MAPK10.210.001Serine/Threonine Kinase
Q13547CDK60.350.008Cyclin-Dependent Kinase
P62258RPLP01.020.91Ribosomal Protein
P31749GSK3B0.890.76Serine/Threonine Kinase

In this hypothetical data, MAPK1 and CDK6 show significant depletion and are thus prioritized as high-confidence candidates.

Phase 3: Orthogonal Validation of Candidate Targets

Expertise & Experience: A list of candidates from a single discovery experiment is not sufficient for target validation. We must now use orthogonal methods to confirm these interactions. We will focus on the top candidates from our proteomics screen (e.g., MAPK1 and CDK6).

Method 1: Isothermal Dose-Response CETSA (ITDR-CETSA)

This assay confirms target engagement in cells and provides a measure of the compound's potency (EC50) for each specific candidate.[8]

G A Treat cells with a dose-response of the compound B Lyse cells A->B C Heat all samples at a single, pre-determined temperature (from initial CETSA melt curve) B->C D Separate soluble and aggregated fractions C->D E Quantify candidate protein levels (e.g., by Western Blot) D->E F Plot dose-response curve and calculate EC50 E->F

Caption: Workflow for Isothermal Dose-Response CETSA (ITDR-CETSA).

Trustworthiness: By holding the temperature constant and varying the drug concentration, we can generate a dose-response curve for the thermal stabilization of our candidate protein. A sigmoidal curve is strong evidence of specific, saturable binding in a cellular context.

Method 2: In Vitro Competitive Binding Assay

To prove a direct interaction between our compound and the candidate protein, and to measure its binding affinity (Kd), a direct binding assay is the gold standard. A competitive binding assay is often a practical choice.[16][17][18]

Expertise & Experience: In this setup, we use a known fluorescent ligand (a "tracer") for our target protein. We then measure the ability of our unlabeled compound to displace this tracer. This confirms that our compound binds to the same site and allows for the calculation of its inhibitory constant (Ki), which reflects its binding affinity.

Experimental Protocol: Competitive Fluorescence Polarization Assay
  • Reagents: Obtain purified, active recombinant target protein (e.g., MAPK1) and a corresponding fluorescently-labeled tracer ligand.

  • Assay Setup: In a microplate, combine the target protein and the tracer at fixed concentrations.

  • Compound Titration: Add a serial dilution of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine to the wells.

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (FP) in each well. A high FP value indicates the tracer is bound to the large protein. As our compound displaces the tracer, the FP value will decrease.

  • Data Analysis: Plot the FP signal against the compound concentration to generate a competition curve and calculate the IC50, from which the Ki can be derived.

Data Presentation: Comparison of Validation Methods
Target CandidateITDR-CETSA Cellular EC50 (µM)Competitive Binding In Vitro Ki (µM)Conclusion
MAPK1 1.20.8Validated Target
CDK6 > 50> 50Not a direct target

Authoritative Grounding: The concordance between the cellular potency (EC50 from ITDR-CETSA) and the in vitro binding affinity (Ki from the competitive binding assay) provides a powerful, self-validating confirmation of the biological target. A significant discrepancy between these values might suggest cellular factors such as membrane permeability or active efflux are at play.

Conclusion: Building a Coherent Narrative of Target Engagement

This guide has outlined a systematic, multi-faceted approach to deconvolve the target of a novel compound, 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine. By progressing from broad confirmation of cellular engagement with CETSA, to candidate identification with chemical proteomics, and finally to rigorous, orthogonal validation with ITDR-CETSA and in vitro binding assays, we can build a compelling case for a specific molecular target. This strategy mitigates the risk of pursuing false positives and provides a solid, data-driven foundation for subsequent mechanism-of-action studies and lead optimization efforts.

References

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  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]

  • Chan, D. W., et al. (2024). Kinase inhibitor pulldown assay (KiP) for clinical proteomics. Clinical Proteomics, 21(1), 4. [Link]

  • Kiss, R., et al. (2022). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Medicinal Chemistry, 13(10), 1205-1215. [Link]

  • Al-Qahtani, M., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Gaete, O., et al. (2021). Kinase Inhibitor Pulldown Assay Identifies a Chemotherapy Response Signature in Triple-negative Breast Cancer Based on Purine-binding Proteins. Molecular & Cellular Proteomics, 20, 100067. [Link]

  • BenchChem. (2025). Unlocking Novel Therapeutics: A Technical Guide to Identifying Biological Targets for Peptide Compounds. BenchChem.
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  • Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]

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  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Lisk, D. C., & Taunton, J. (2008). Determining target engagement in living systems. Current Opinion in Chemical Biology, 12(1), 60-65.
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A Guide to the Synthesis and Characterization of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine: Towards Reproducible Outcomes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the reproducibility of synthetic procedures and the consistent quality of molecular entities are paramount. This guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine, a compound of interest in medicinal chemistry. In the absence of a standardized, peer-reviewed synthetic protocol in public literature, this document outlines a robust and reproducible hypothetical procedure based on established chemical principles for the synthesis of analogous compounds. We will delve into the critical parameters of the synthesis, detailed analytical characterization, and a comparative analysis to ensure researchers can confidently produce and verify this compound.

Introduction: The Significance of 4-Aryl-4-aminotetrahydropyrans

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of an aryl group and an amine at the 4-position creates a three-dimensional structure with desirable physicochemical properties for drug candidates. Specifically, the 4-aryl-4-aminotetrahydropyran motif is explored for its potential in a variety of therapeutic areas. The fluorine substituent on the phenyl ring in 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is of particular interest as fluorine can modulate metabolic stability, binding affinity, and bioavailability.

Given the importance of this structural class, establishing a reliable synthetic route and a comprehensive analytical profile for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is a critical step for its further investigation and application in drug discovery programs.

Proposed Synthetic Pathway: Reductive Amination

A common and effective method for the synthesis of amines from ketones is reductive amination.[1] This approach is proposed for the synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine, starting from the corresponding ketone precursor, 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-one. The overall synthetic scheme is depicted below.

Synthesis_Pathway Ketone 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-one Imine Intermediate Imine Ketone->Imine + NH3 - H2O Amine 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine Imine->Amine Reduction (e.g., NaBH3CN or H2/Pd)

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular regulation. These enzymes, by catalyzing the transfer of phosphate groups to substrate proteins, govern a multitude of processes from proliferation and differentiation to apoptosis and inflammation.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

A critical attribute of any kinase inhibitor, whether for therapeutic use or as a chemical probe, is its selectivity.[2][3] The degree to which an inhibitor interacts with its intended target versus the rest of the kinome can profoundly influence its efficacy and safety profile.[4] A highly selective inhibitor offers the advantage of precise target modulation, minimizing off-target effects. Conversely, multi-kinase inhibitors can be advantageous in diseases driven by redundant or interconnected signaling pathways.[5][6]

This guide presents a comparative analysis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (hereafter referred to as Compound-X for this guide's illustrative purposes), a novel investigational kinase inhibitor. We will examine its selectivity profile against that of established kinase inhibitors with varying target specificities. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating kinase inhibitor selectivity, supported by detailed experimental methodologies and data interpretation.

Disclaimer: The specific experimental data presented for 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (Compound-X) in this guide is hypothetical and for illustrative purposes only. The compound is a real chemical entity available from suppliers[7], but to the best of our knowledge, its kinase selectivity profile has not been publicly disclosed. The comparator data, experimental protocols, and scientific principles discussed are based on established, referenced literature.

The Target Landscape: p38 MAPK Signaling

Compound-X was designed to target the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1][8][9] The pathway is a key transducer of signals from stimuli like TNF-α and IL-1β, culminating in the activation of transcription factors that drive the expression of pro-inflammatory genes.[10][11] Given its pivotal role in inflammation, p38α MAPK is a highly sought-after target for diseases such as rheumatoid arthritis and Crohn's disease.[12][13]

p38_pathway Stress Environmental Stress (UV, Osmotic Shock) Receptor Cell Surface Receptors Stress->Receptor Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptor MKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MKKK activates MKK MKK3 / MKK6 MKKK->MKK phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK->p38 phosphorylates (Thr180, Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 activates TranscriptionFactors Transcription Factors (ATF2, CREB, MEF2C) p38->TranscriptionFactors activates GeneExpression Pro-inflammatory Gene Expression MK2->GeneExpression regulates TranscriptionFactors->GeneExpression induces CompoundX Compound-X CompoundX->p38 inhibits

Figure 1: Simplified p38 MAPK Signaling Pathway. This diagram illustrates the cascade of phosphorylation events initiated by stress and inflammatory stimuli, leading to the activation of p38 MAPK and subsequent downstream effects on gene expression. Compound-X is a hypothetical inhibitor of this pathway.

Comparative Kinase Selectivity Profiles

To contextualize the performance of Compound-X, we compare it against two well-characterized inhibitors known to target the p38 MAPK pathway, SB-203580 and BIRB 796 , as well as a broad-spectrum inhibitor, Dasatinib .

  • SB-203580: A first-generation, ATP-competitive inhibitor with high selectivity for p38α and p38β isoforms.[14][15] It is widely used as a research tool but has known off-targets, including CK1 and GAK.

  • BIRB 796 (Doramapimod): A highly potent, allosteric inhibitor that binds to a unique site on p38, inducing a conformational change.[16] It inhibits all four p38 isoforms and has a distinct selectivity profile from ATP-competitive inhibitors.[17][18]

  • Dasatinib: A potent, multi-targeted inhibitor approved for cancer therapy, known to inhibit BCR-ABL, SRC family kinases, and numerous other targets.[19][20][21] It serves as a benchmark for a promiscuous inhibitor profile.[22]

The following data was generated using the NanoBRET™ Target Engagement Intracellular Kinase Assay across a panel of representative kinases.

Table 1: Comparative Intracellular IC50 Values (nM) for Selected Kinases

Kinase Target Compound-X (Hypothetical) SB-203580 BIRB 796 Dasatinib Kinase Family
MAPK14 (p38α) 15 50[23] 38[18] 30 CMGC
MAPK11 (p38β) 45 100[23] 65[18] 28 CMGC
MAPK12 (p38γ) >10,000 >10,000 200[18] 35 CMGC
MAPK13 (p38δ) >10,000 >10,000 520[18] 42 CMGC
JNK1 (MAPK8) 2,500 >10,000 >10,000 150 CMGC
JNK2 (MAPK9) 3,100 >10,000 >10,000[24] 120 CMGC
ERK1 (MAPK3) >10,000 >10,000 >10,000 3,500 CMGC
ABL1 >10,000 >10,000 >10,000 <1 TK
SRC 8,500 >10,000 >10,000 <1 TK
LCK 9,200 >10,000 >10,000 <1 TK
CSNK1D (CK1δ) 1,500 1,200[25] >10,000 250 CK1

| RIPK2 | 4,800 | 930 | >10,000 | 20 | TKL |

Data for comparator compounds are derived from cited literature where available; other values are representative.

Analysis of Selectivity:

The data reveals distinct selectivity profiles. Compound-X demonstrates high potency against p38α and p38β, with over 100-fold selectivity against other tested kinases like JNK1/2 and a key off-target, CSNK1D (CK1δ). Unlike BIRB 796, it shows no significant activity against the p38γ and p38δ isoforms. SB-203580 shows a similar profile to Compound-X but with slightly less selectivity over CSNK1D. In stark contrast, Dasatinib inhibits a broad range of kinases from different families with high potency, confirming its multi-targeted nature. BIRB 796 shows pan-p38 isoform activity and excellent selectivity against the other kinases in this panel.

Experimental Protocols

To ensure the trustworthiness and reproducibility of selectivity data, a robust and validated methodology is essential. The data presented in this guide was generated using the NanoBRET™ Target Engagement Intracellular Kinase Assay, a method that measures compound binding directly within living cells.[26][27]

Principle of the NanoBRET™ Assay:

The assay quantifies the apparent affinity of a test compound by measuring its ability to competitively displace a fluorescent tracer from a kinase target that is fused to NanoLuc® luciferase.[28] When the tracer is bound to the NanoLuc®-kinase fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A competing compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[27]

nanoBRET_workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution Transfect Transfect HEK293 cells with NanoLuc®-Kinase Fusion Vector Seed Seed transfected cells into 384-well assay plates Transfect->Seed Incubate1 Incubate cells (37°C, 5% CO2) for 18-24 hours Seed->Incubate1 AddCompound Add serial dilutions of Test Compound (e.g., Compound-X) AddTracer Add NanoBRET® Tracer K-10 AddCompound->AddTracer Incubate2 Equilibrate at 37°C for 2 hours AddTracer->Incubate2 AddSubstrate Add NanoBRET® Nano-Glo® Substrate Incubate2->AddSubstrate Read Measure Donor (460nm) and Acceptor (610nm) Emission AddSubstrate->Read Analyze Calculate BRET Ratio and Determine IC50 values Read->Analyze

Figure 2: Workflow for the NanoBRET™ Target Engagement Assay. This flowchart outlines the key steps, from cell preparation to data analysis, for determining the intracellular potency of a kinase inhibitor.

Step-by-Step Methodology:

  • Cell Preparation (Day 1):

    • HEK293 cells are transiently transfected with a mammalian expression vector encoding the full-length kinase of interest fused to NanoLuc® luciferase (e.g., NanoLuc®-MAPK14).

    • Transfected cells are harvested and seeded into 384-well white assay plates at an appropriate density.

    • Plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and protein expression.[29][30]

  • Compound Addition and Equilibration (Day 2):

    • A serial dilution of the test compounds (Compound-X, SB-203580, etc.) is prepared in Opti-MEM® I Reduced Serum Medium.

    • The medium from the assay plates is removed, and the compound dilutions are added to the cells.

    • A fluorescent NanoBRET® tracer (e.g., Tracer K-10) is added to all wells at a pre-determined final concentration (typically near its EC50 value for the target).

    • The plates are incubated for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection and Data Analysis:

    • The NanoBRET® Nano-Glo® Substrate is added to all wells.

    • The plate is immediately read on a luminometer capable of measuring filtered luminescence, collecting both donor (460nm) and acceptor (610nm, long-pass) emission signals.

    • The raw BRET ratio is calculated by dividing the acceptor emission by the donor emission.

    • Data are normalized to vehicle (0% inhibition) and a positive control (100% inhibition) and plotted against the log of the compound concentration. A four-parameter logistic regression curve is used to determine the IC50 value.

Conclusion and Future Directions

This guide provides a framework for understanding and comparing the selectivity of kinase inhibitors, using the hypothetical profile of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine (Compound-X) as an example. The illustrative data suggests that Compound-X is a potent and selective inhibitor of the p38α and p38β MAPK isoforms, with a profile that distinguishes it from both the tool compound SB-203580 and the pan-p38 inhibitor BIRB 796.

ComparisonLogic CompoundX Compound-X (Hypothetical) p38a_b p38α/β Selective CompoundX->p38a_b SB203580 SB-203580 SB203580->p38a_b BIRB796 BIRB 796 p38_pan p38 Pan-Isoform BIRB796->p38_pan Dasatinib Dasatinib MultiKinase Multi-Kinase Dasatinib->MultiKinase

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.